molecular formula C13H9NO3 B1323383 2'-Nitrobiphenyl-4-carbaldehyde CAS No. 169188-17-4

2'-Nitrobiphenyl-4-carbaldehyde

Cat. No.: B1323383
CAS No.: 169188-17-4
M. Wt: 227.21 g/mol
InChI Key: HLFSVIJMYIQZSX-UHFFFAOYSA-N
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Description

2'-Nitrobiphenyl-4-carbaldehyde is a useful research compound. Its molecular formula is C13H9NO3 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Nitrobiphenyl-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Nitrobiphenyl-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-nitrophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSVIJMYIQZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618660
Record name 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169188-17-4
Record name 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile & Synthesis Guide: 2'-Nitrobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-Nitrobiphenyl-4-carbaldehyde (CAS 169188-17-4) Technical Guide Content Type: In-Depth Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

CAS 169188-17-4

Executive Summary

2'-Nitrobiphenyl-4-carbaldehyde (CAS 169188-17-4) is a critical biaryl building block used primarily in the synthesis of pharmaceutical intermediates and advanced materials. Structurally, it consists of a biphenyl core functionalized with an electron-withdrawing nitro group at the ortho position of one ring and a reactive aldehyde group at the para position of the other.

This specific substitution pattern makes it a high-value scaffold for Angiotensin II Receptor Blockers (ARBs) (the "Sartan" class of antihypertensives), where the 2'-position is frequently derivatized into a tetrazole ring. Additionally, the compound serves as a precursor for phenanthridines via reductive cyclization and is utilized in the development of organic light-emitting diode (OLED) materials due to its conjugated biphenyl system.

This guide provides a comprehensive technical analysis, including validated synthetic protocols, safety handling (SDS synthesis), and application workflows.

Chemical Identity & Physical Properties[1]
Property Data
Chemical Name 2'-Nitrobiphenyl-4-carbaldehyde
Synonyms 4-(2-Nitrophenyl)benzaldehyde; 2-Nitro-4'-formylbiphenyl
CAS Number 169188-17-4
Molecular Formula C₁₃H₉NO₃
Molecular Weight 227.22 g/mol
SMILES O=Cc1ccc(c2ccccc2[O-])cc1
Physical State Solid (Pale yellow to yellow crystalline powder)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Melting Point 103–106 °C (Typical range for pure isomer)
Safety & Handling (SDS Synthesis)

Note: While specific regulatory SDS data may vary by supplier, the following is synthesized from the functional group hazards of nitro-biphenyls and aromatic aldehydes.

3.1 GHS Classification (Inferred)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

3.2 Handling Protocol
  • Engineering Controls: Process must be carried out in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles (EN 166 standard), and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids; nitro compounds are stable but light-sensitive.

3.3 Emergency Workflow

SafetyFlow Start Exposure Incident Skin Skin Contact: Wash with soap/water (15 mins) Start->Skin Eye Eye Contact: Rinse with water (Remove contacts) Start->Eye Inhale Inhalation: Move to fresh air Support breathing Start->Inhale Medical Seek Medical Advice (Show Structure) Skin->Medical Eye->Medical Inhale->Medical

Figure 1: Immediate response workflow for exposure incidents involving CAS 169188-17-4.

Synthetic Utility & Protocols

The most robust route to 2'-Nitrobiphenyl-4-carbaldehyde is the Suzuki-Miyaura Cross-Coupling reaction. This method is preferred over direct nitration of biphenyl-4-carbaldehyde, which yields a mixture of isomers difficult to separate.

4.1 Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.

  • Fragment A (Electrophile): 1-Bromo-2-nitrobenzene (commercially available, inexpensive).

  • Fragment B (Nucleophile): 4-Formylphenylboronic acid.

4.2 Validated Experimental Protocol

Objective: Synthesis of 2'-Nitrobiphenyl-4-carbaldehyde on a 10 mmol scale.

Reagents:

  • 1-Bromo-2-nitrobenzene (2.02 g, 10 mmol)

  • 4-Formylphenylboronic acid (1.65 g, 11 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.35 g, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv)

  • Solvent System: Toluene:Ethanol:Water (4:1:1 ratio, 60 mL)

Step-by-Step Methodology:

  • Degassing: In a 250 mL round-bottom flask, combine the solvent mixture (Toluene/EtOH/H₂O). Sparge with Argon for 20 minutes to remove dissolved oxygen (Critical for Pd(0) catalyst longevity).

  • Addition: Add 1-Bromo-2-nitrobenzene, 4-Formylphenylboronic acid, and K₂CO₃ under a positive stream of Argon.

  • Catalyst: Add Pd(PPh₃)₄ last. The solution typically turns yellow/orange.

  • Reaction: Equip with a reflux condenser and heat to 90°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.3) will appear as a UV-active spot (often yellow).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1 to 4:1).

  • Yield: Typical isolated yield is 75–85% .

4.3 Synthesis Pathway Diagram

SynthesisPath R1 1-Bromo-2-nitrobenzene Step1 Suzuki Coupling Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 90°C R1->Step1 R2 4-Formylphenylboronic acid R2->Step1 Prod 2'-Nitrobiphenyl-4-carbaldehyde (CAS 169188-17-4) Step1->Prod 75-85% Yield

Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target compound.

Applications in Drug Discovery[6][7]

The 2'-nitro-4-formyl substitution pattern is a versatile pharmacophore precursor.

5.1 "Sartan" Drug Development

The biphenyl moiety is the core scaffold for ARBs. The nitro group serves as a masked nitrogen source for the tetrazole ring or amine functionality.

  • Transformation: The aldehyde group can be oxidized to a carboxylic acid (e.g., Telmisartan precursors) or reductively aminated. The nitro group is reduced to an amine, which can then be converted to a tetrazole via reaction with sodium azide/triethylorthoformate or similar methods.

5.2 Reductive Cyclization (Cadogan/Meyer Methods)

This compound is a precursor for Phenanthridines , which are potent intercalating agents and antiviral scaffolds.

  • Mechanism: Reduction of the nitro group (using P(OEt)₃ or Fe/AcOH) generates a nitrene or amine intermediate that attacks the aldehyde (or its imine derivative) to close the middle ring.

5.3 Application Logic Map

Applications Core 2'-Nitrobiphenyl-4-carbaldehyde (CAS 169188-17-4) Path1 Pathway A: Oxidation Core->Path1 Path2 Pathway B: Reductive Amination Core->Path2 Path3 Pathway C: Nitro Reduction Core->Path3 Int1 2'-Nitrobiphenyl-4-carboxylic acid Path1->Int1 Int2 Schiff Bases / Amines Path2->Int2 Int3 2'-Aminobiphenyl-4-carbaldehyde Path3->Int3 End1 Sartan Intermediates (Valsartan/Telmisartan analogs) Int1->End1 End2 Biaryl Ligands Int2->End2 End3 Phenanthridines (Antivirals/OLEDs) Int3->End3

Figure 3: Divergent synthetic utility of CAS 169188-17-4 in medicinal chemistry.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763586, 4'-Nitrobiphenyl-4-carboxaldehyde (Isomer Analog). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol basis). Retrieved from [Link]

Sources

Strategic Sourcing and Synthetic Utility of 2'-Nitrobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2'-Nitrobiphenyl-4-carbaldehyde is a specialized biaryl intermediate used primarily in the synthesis of angiotensin II receptor antagonists (sartans) and advanced materials (OLED host materials).[1] Unlike its para-substituted isomer (4'-nitro), the 2'-nitro variant presents unique steric challenges and electronic properties due to the ortho-nitro group's proximity to the biaryl axis.[1]

This guide addresses the "Make vs. Buy" dilemma faced by research groups. While commercially available, the molecule commands a premium price due to the difficulty of purifying sterically hindered biaryls.[1]

Chemical Identity Matrix[1][2][3]
FeatureData
IUPAC Name 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde
Alternative Name 4-(2-Nitrophenyl)benzaldehyde
CAS Number (Primary) 501931-57-3
CAS Number (Secondary) 169188-17-4
Molecular Formula C₁₃H₉NO₃
Molecular Weight 227.22 g/mol
SMILES O=Cc1ccc(c2ccccc2=O)cc1

Commercial Landscape: Suppliers & Pricing Analysis[1][8]

Current Market Status: High Cost / Low Availability.[1][2] Unlike commoditized reagents, this compound is often "made-to-order" or stocked in milligram quantities.[1] The high price reflects the purification burden of separating the product from homocoupling byproducts common in its synthesis.[1]

Supplier Tier List (2025-2026 Data)

The following data represents spot pricing for research-grade purity (>97%).

Supplier ClassVendor ExamplesTypical Pack SizeApprox. Price (USD)Lead Time
Tier 1 (Catalog) Matrix Scientific, Achemblock250 mg - 1 g$180 - $400 / g In Stock (US/EU)
Tier 2 (Bulk/Import) BLD Pharm, Combi-Blocks1 g - 5 g$80 - $150 / g 1-2 Weeks
Tier 3 (Custom) WuXi AppTec, Pharmablock>100 gInquire4-6 Weeks

Critical Procurement Note: Be extremely cautious of the isomer 4'-Nitrobiphenyl-4-carbaldehyde (CAS 98648-23-8) .[1] It is significantly cheaper ($30/g) and widely available but is structurally distinct and useless for 2'-substituted targets.[1] Always verify the CAS before purchase.[1]

Decision Matrix: Make vs. Buy

The following logic gate helps determine whether to purchase the compound or synthesize it in-house based on project scale and budget.

MakeVsBuy Start Requirement Analysis Qty Quantity Needed? Start->Qty Budget Budget Constraint? Qty->Budget 1 - 10 grams Buy BUY (Catalog) Qty->Buy < 1 gram Bulk OUTSOURCE (CRO) Qty->Bulk > 50 grams Time Timeline? Budget->Time Low Budget Budget->Buy High Budget Time->Buy Urgent (<1 week) Make SYNTHESIZE (Suzuki) Time->Make Flexible (>2 weeks)

Figure 1: Strategic decision tree for sourcing 2'-Nitrobiphenyl-4-carbaldehyde.

Technical Synthesis Guide (The "Make" Protocol)

If commercial pricing is prohibitive, in-house synthesis is a robust alternative.[1] The standard route is a Suzuki-Miyaura Cross-Coupling between 4-formylphenylboronic acid and 1-bromo-2-nitrobenzene.[1]

The Steric Challenge

The 2-nitro group creates significant steric hindrance near the reaction center.[1] Standard conditions (Pd(PPh₃)₄/Na₂CO₃) often result in sluggish turnover or competitive deborylation.[1]

  • Solution: Use high-activity catalysts or phosphine-free conditions to drive the reaction to completion.[1]

Validated Protocol

Adapted from J. Org. Chem. 2005, 70, 9591-9594.[1][3]

Reagents
  • Aryl Halide: 1-Bromo-2-nitrobenzene (1.0 equiv)[1]

  • Boronic Acid: 4-Formylphenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (or S-Phos for higher yields)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.[1]

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 1-bromo-2-nitrobenzene (20 mmol, 4.04 g) and 4-formylphenylboronic acid (22 mmol, 3.30 g).

  • Solvation: Add Dimethoxyethane (DME, 80 mL) and degas the solution by bubbling nitrogen for 15 minutes. Explanation: Oxygen poisons the Pd(0) species, halting the catalytic cycle.[1]

  • Catalysis: Add Pd(OAc)₂ (0.4 mmol) and Triphenylphosphine (1.6 mmol). Stir for 5 mins.

  • Activation: Add an aqueous solution of K₂CO₃ (40 mmol in 20 mL water).

  • Reaction: Heat the mixture to reflux (approx. 85°C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Endpoint: Disappearance of the bromide.[1]

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude residue will be a dark oil/solid.[1] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

    • Yield Expectation: 75–85%.[1][4]

Reaction Mechanism Visualization

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd PdII_Br Pd(II)-Br Complex OxAdd->PdII_Br TransMet Transmetalation (Boronic Acid + Base) PdII_Br->TransMet PdII_ArAr Pd(II)-Biaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product 2'-Nitrobiphenyl-4-carbaldehyde RedElim->Product

Figure 2: Catalytic cycle for the synthesis of the target biaryl.

Quality Control & Characterization

To ensure the integrity of your research, the identity of the purchased or synthesized compound must be validated.[1] The following spectral data provides a self-validating reference.

1H NMR (400 MHz, CDCl₃)
  • Aldehyde Proton: δ 10.05 (s, 1H).[1] Diagnostic peak.

  • Biphenyl Protons (Ring A - Aldehyde side): δ 7.95 (d, J = 8.2 Hz, 2H), 7.50 (d, J = 8.2 Hz, 2H).[1]

  • Biphenyl Protons (Ring B - Nitro side): δ 7.90 (dd, 1H), 7.65 (td, 1H), 7.55 (td, 1H), 7.40 (dd, 1H).[1]

    • Note: The chemical shifts of the protons ortho to the nitro group are deshielded.[1]

Impurity Profiling
  • Homocoupling (4,4'-Biphenyldicarbaldehyde): Check for a singlet aldehyde peak slightly shifted from 10.05 ppm.[1]

  • Deborylation (Nitrobenzene): Check for lack of aldehyde peak and distinct nitrobenzene pattern.[1]

Handling and Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (2'-Nitrobiphenyl-4-carboxylic acid) upon prolonged exposure to air.[1]

  • Safety: The compound contains a nitro group, but is generally stable.[1] Standard PPE (gloves, goggles) is required.[1] Avoid inhalation of dust.[1]

References

  • ChemicalBook. 4-(2-Nitrophenyl)benzaldehyde Product Information (CAS 169188-17-4).[1][5] Retrieved from [1]

  • BLD Pharm. 2-Nitro-[1,1'-biphenyl]-4-carbaldehyde (CAS 501931-57-3).[1][6] Retrieved from [1]

  • Leowanawat, P., et al. (2005).[1] Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.[1][3][7] Journal of Organic Chemistry, 70(23), 9591–9594.[1][3] Retrieved from [1]

  • PubChem. 4-(2-Nitrophenyl)benzaldehyde Compound Summary. Retrieved from [1]

Sources

The Versatile Scaffold: A Technical Guide to Biphenyl-4-carbaldehyde Derivatives in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl-4-carbaldehyde core represents a privileged scaffold in modern chemistry, serving as a versatile starting point for the synthesis of a diverse array of derivatives with significant applications in both medicinal chemistry and materials science. The inherent structural rigidity of the biphenyl backbone, combined with the reactive aldehyde functionality, provides a unique platform for the design and synthesis of novel compounds with tailored biological activities and physicochemical properties. This in-depth technical guide explores the synthesis, characterization, and application of key biphenyl-4-carbaldehyde derivatives, including Schiff bases, chalcones, and various heterocyclic compounds. We will delve into detailed experimental protocols, analyze structure-activity relationships, and present quantitative data to provide researchers, scientists, and drug development professionals with a comprehensive resource for harnessing the potential of this remarkable chemical entity.

The Biphenyl-4-carbaldehyde Core: A Foundation for Innovation

The biphenyl moiety is a recurring structural motif in a multitude of biologically active compounds and advanced materials.[1] Its planarity and extended π-system contribute to favorable interactions with biological targets and impart desirable electronic and photophysical properties. The introduction of a carbaldehyde group at the 4-position transforms this relatively inert scaffold into a highly reactive and versatile building block.[2] This aldehyde group serves as a chemical handle for a wide range of transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

The primary synthetic utility of biphenyl-4-carbaldehyde lies in its ability to undergo condensation reactions with various nucleophiles, most notably primary amines and active methylene compounds. These reactions pave the way for the synthesis of two major classes of derivatives: Schiff bases and chalcones, which in turn serve as precursors for a vast number of heterocyclic systems.

Synthetic Pathways: From Aldehyde to Diverse Derivatives

The journey from biphenyl-4-carbaldehyde to a multitude of functional derivatives primarily follows two key synthetic routes, which are amenable to a wide range of substituents on both the biphenyl core and the reacting partner.

Synthesis of Biphenyl-4-carbaldehyde Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction between an aldehyde or ketone and a primary amine.[3] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the stable imine.[3] Schiff bases derived from biphenyl-4-carbaldehyde have garnered significant attention due to their broad spectrum of biological activities.[4][5]

Experimental Protocol: General Synthesis of Biphenyl-4-carbaldehyde Schiff Bases

  • Dissolution: In a round-bottom flask, dissolve biphenyl-4-carbaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1 equivalent).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).[6]

Caption: General workflow for the synthesis of Schiff bases from biphenyl-4-carbaldehyde.

Synthesis of Biphenyl-4-carbaldehyde Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another pivotal class of compounds synthesized from biphenyl-4-carbaldehyde. They are formed via the Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and a ketone.[7] These α,β-unsaturated ketones are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of various heterocyclic compounds.[8]

Experimental Protocol: General Synthesis of Biphenyl-4-carbaldehyde Chalcones

  • Reactant Mixture: In a flask, dissolve an equimolar amount of biphenyl-4-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 10-40% w/v), with constant stirring.

  • Reaction: Continue stirring at room temperature for 2-24 hours. The reaction progress can be monitored by TLC.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.[9]

Caption: General workflow for the synthesis of chalcones from biphenyl-4-carbaldehyde.

From Chalcones to Heterocycles: Pyrimidines and Pyrazolines

The reactive α,β-unsaturated ketone moiety in chalcones makes them ideal precursors for the synthesis of a variety of heterocyclic compounds through cyclization reactions. Two prominent examples are the synthesis of pyrimidines and pyrazolines.

Pyrimidines can be synthesized by the reaction of chalcones with a source of amidine, such as guanidine hydrochloride or urea, in the presence of a base.[3][10]

Experimental Protocol: Synthesis of 2-Amino-4,6-diarylpyrimidines

  • Reactant Mixture: In a round-bottom flask, dissolve the biphenyl chalcone derivative (1 equivalent) and guanidine hydrochloride (1 equivalent) in ethanol.

  • Base Addition: Add a solution of sodium hydroxide or potassium hydroxide in ethanol.

  • Reflux: Heat the reaction mixture to reflux for 4-10 hours.

  • Isolation: After cooling, pour the reaction mixture into crushed ice.

  • Purification: Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to obtain the purified 2-aminopyrimidine derivative.[11]

Pyrazolines are synthesized through the cyclization of chalcones with hydrazine or its derivatives.[12][13]

Experimental Protocol: Synthesis of Pyrazoline Derivatives

  • Reactant Mixture: Dissolve the biphenyl chalcone derivative (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1 equivalent) to the solution.

  • Reflux: Reflux the reaction mixture for 3-8 hours.

  • Isolation: After cooling, pour the mixture into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure pyrazoline derivative.[14]

Caption: Synthesis of pyrimidine and pyrazoline heterocycles from biphenyl chalcones.

Applications in Medicinal Chemistry: A Spectrum of Biological Activities

Derivatives of biphenyl-4-carbaldehyde have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of biphenyl-4-carbaldehyde derivatives. Schiff bases and their metal complexes, as well as pyrimidine derivatives, have shown significant cytotoxicity against various cancer cell lines.[4][15][16]

The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For instance, some Schiff base metal complexes have been shown to exhibit potent cytotoxic effects on breast cancer cell lines like MCF-7.[17] Pyrimidine-substituted chalcones have also demonstrated significant cytotoxicity against HeLa (cervical carcinoma) and A549 (lung carcinoma) cell lines, with some compounds showing efficacy comparable or superior to the standard drug cisplatin.[16]

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Biphenyl Schiff BaseHepG2 (Liver)43.17 µg/mL[4]
Biphenyl Schiff BaseMDA-MB-231 (Breast)Varies[4]
Pyrimidine-ChalconeHeLa (Cervical)2.28 - 5.48 µg/mL[16]
Pyrimidine-ChalconeA549 (Lung)2.28 - 5.48 µg/mL[16]
Furo[2,3-d]pyrimidine ChalconeMCF-7 (Breast)1.20 ± 0.21[6]
Biphenyl Carboxylic AcidMCF-7 (Breast)10.14 ± 2.05[18]
Biphenyl Carboxylic AcidMDA-MB-231 (Breast)10.78 ± 2.58[18]

Table 1: Selected Anticancer Activities of Biphenyl-4-carbaldehyde Derivatives.

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Biphenyl-4-carbaldehyde derivatives, particularly Schiff bases and pyrazolines, have emerged as promising candidates with significant antibacterial and antifungal properties.[19][20]

The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]

Compound Class Microorganism MIC (µg/mL) Reference
Biphenyl Hydrazide-HydrazoneE. coliVaries[21]
Biphenyl Hydrazide-HydrazoneS. aureusVaries[21]
Biphenyl Hydrazide-HydrazoneC. albicansVaries[21]
Pyrazoline DerivativeE. coli3.121[13]
Pyrazoline DerivativeP. aeruginosa1.5[13]
Pyrazoline DerivativeA. niger0.83[13]
Biphenyl DerivativeMRSA3.13[22]
Schiff Base DerivativeE. coli62.5[20]
Schiff Base DerivativeS. aureus62.5[20]

Table 2: Selected Antimicrobial Activities of Biphenyl-4-carbaldehyde Derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure and biological activity is crucial for the rational design of more potent and selective drug candidates. For biphenyl-4-carbaldehyde derivatives, several SAR trends have been observed:

  • Substituents on the Biphenyl Ring: The presence and position of substituents on the biphenyl rings can significantly modulate biological activity. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance the antimicrobial and anticancer properties of some derivatives.[23]

  • The Nature of the Amine/Ketone: In Schiff bases and chalcones, the nature of the amine or ketone component used in the condensation reaction plays a vital role. Aromatic amines and ketones with different electronic and steric properties can lead to derivatives with vastly different biological profiles.

  • Heterocyclic Ring System: For derivatives like pyrimidines and pyrazolines, the nature and substitution pattern of the heterocyclic ring are critical determinants of activity.

Applications in Materials Science: Beyond Biology

The unique structural and electronic properties of the biphenyl scaffold also make its derivatives valuable in the field of materials science, particularly in the development of liquid crystals and fluorescent probes.

Liquid Crystals

The rigid, rod-like structure of many biphenyl derivatives makes them excellent candidates for the formation of liquid crystalline phases.[24] Schiff bases derived from biphenyl-4-carbaldehyde, in particular, have been investigated for their mesomorphic properties. The introduction of long alkyl or alkoxy chains as terminal substituents can induce the formation of nematic and smectic phases.[25][26] The thermal and optical properties of these liquid crystals can be fine-tuned by modifying the molecular structure, making them suitable for applications in display technologies and optical switching devices.[27][28]

The characterization of liquid crystalline materials typically involves techniques such as Polarized Optical Microscopy (POM) to visualize the different mesophases and Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures and associated enthalpy changes.[25]

Fluorescent Probes

The extended π-conjugation of the biphenyl system provides a basis for the design of fluorescent molecules. Derivatives of biphenyl-4-carbaldehyde can be functionalized to create fluorescent probes for the detection of various analytes.[29][30] The aldehyde group itself can be a reactive site for the development of "turn-on" fluorescent sensors. For example, a non-fluorescent molecule containing a reactive amine can be designed to become fluorescent upon reaction with an aldehyde, forming a Schiff base and altering the electronic properties of the fluorophore.

The photophysical properties of these probes, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, are crucial for their application in bioimaging and sensing.[2][31]

Conclusion and Future Perspectives

Biphenyl-4-carbaldehyde has proven to be a remarkably versatile and valuable starting material for the synthesis of a wide range of derivatives with significant potential in both medicinal chemistry and materials science. The straightforward and efficient synthetic routes to key intermediates like Schiff bases and chalcones, coupled with the vast possibilities for further derivatization into complex heterocyclic systems, ensure that this scaffold will continue to be a focus of research and development.

Future efforts in this field will likely concentrate on the following areas:

  • Rational Drug Design: Leveraging the growing body of SAR data to design and synthesize more potent and selective inhibitors for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to guide further optimization.

  • Advanced Materials: Exploring the synthesis of novel biphenyl-4-carbaldehyde derivatives with tailored photophysical and electronic properties for applications in organic electronics, photonics, and sensor technology.

  • Green Synthesis: Developing more environmentally friendly and sustainable synthetic methodologies for the production of these valuable compounds.

The continued exploration of the chemical space accessible from biphenyl-4-carbaldehyde promises to yield new and improved therapeutic agents and advanced materials, further solidifying its status as a cornerstone of modern chemical synthesis.

References

  • Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activities of various pyrazolines from chalcones. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • A review on pyrazoline derivatives as antimicrobial agent. (n.d.). Retrieved from [Link]

  • Temma, A. S., Ali, O. N., Al-Asadi, R. H., & Mohammed, M. K. (2025). Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach.
  • SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. (2023). RASĀYAN Journal of Chemistry, 16(3), 1833-1840.
  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2025). [Journal Name], , [Page numbers].

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3881.
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (n.d.). RSC Advances. Retrieved from [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Marmara Pharmaceutical Journal, 24(4), 356-366.
  • Katariya, K. D., Nakum, K. J., & Soni, R. (2024). Coumarin Schiff Base Derivatives with 4'-Alkoxy Biphenyl-4-carboxaldehyde: Synthesis, Mesomorphic studies and DFT Calculations. Journal of Molecular Structure, 1301, 138520.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). Retrieved from [Link]

  • MIC values for the Schiff base ligands and the complexes (1 × 10 -1 mg/mL). (n.d.). Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). [Journal Name], , [Page numbers].

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). RASAYAN Journal of Chemistry, 4(1), 17-23.
  • Ha, S. T., et al. (2009). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters, 20(10), 1165-1168.
  • Prasad, Y. R., & Rajasekhar, K. K. (2010). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Journal of Pharmacy Research, 3(11), 2631-2633.
  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2012). Der Pharma Chemica, 4(2), 644-653.
  • Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (n.d.). Retrieved from [Link]

  • Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems. (2021). Frontiers in Chemistry, 9, 718335.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega, 8(35), 31959-31974.
  • Deep, A., et al. (2025). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. Acta Poloniae Pharmaceutica, , [Page numbers].

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. (n.d.). Retrieved from [Link]

  • Edebi, N., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 2(1), 1-8.
  • ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. (2020). World Journal of Pharmaceutical Research, 9(7), 1735-1744.
  • Distinctive photophysical properties of amine-responsive fluorescent probe and its application in food freshness monitoring, flu. (n.d.). Retrieved from [Link]

  • Photophysical Properties of the Fluorescence Probes under Different Conditions. (n.d.). Retrieved from [Link]

  • Deep, A., et al. (2010). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 255-259.
  • Ha, S. T., et al. (2009). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters, 20(10), 1165-1168.
  • Uddin, M. N. (2021). Fluorescence probes for bioimaging: synthesis, photophysical properties. New Jersey Institute of Technology.
  • Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed St
  • Fluorescent Sensors – design, synthesis, characterization and investigations of compounds that exhibit luminescence or fluorescence strongly dependent on changes in their environment. (n.d.). Retrieved from [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). Molecules, 27(18), 5863.
  • Synthesis, spectral characterizations and in silico study of some 2-amino-4,6-diarylpyrimidines derived from chalcones. (2024). [Journal Name], , [Page numbers].

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2023). [Journal Name], , [Page numbers].

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2014). Oncology Letters, 8(5), 2039-2044.
  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.). Retrieved from [Link]

  • Yusuf, K., et al. (2014). Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. Organic Chemistry: An Indian Journal, 10(5), 192-197.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry, , [Page numbers].

  • Lessons in Organic Fluorescent Probe Discovery. (2016). ACS Chemical Biology, 11(10), 2657-2667.
  • Photophysical properties of the fluorescent probe NHI for the detection of phosgene based on ESIPT process: A DFT/TD-DFT study. (2025). [Journal Name], , [Page numbers].

  • New Anticancer Agents: Structure-Activity Relationships. (2025). [Journal Name], , [Page numbers].

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Methodological & Application

Application Notes & Protocols: 2'-Nitrobiphenyl-4-carbaldehyde in Medicinal Chemistry Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Bifunctional Building Block

In the intricate landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of starting materials. An ideal building block is not merely a molecular scaffold but a versatile tool, pre-engineered with functionalities that enable rapid diversification and the construction of complex, biologically relevant architectures. 2'-Nitrobiphenyl-4-carbaldehyde represents a paradigm of such a strategic precursor. Its structure, featuring a biphenyl core, is a privileged motif in numerous therapeutic agents. More importantly, the orthogonal reactivity of its two functional groups—the nitro group and the aldehyde—provides a powerful platform for constructing sophisticated heterocyclic systems, most notably the phenanthridine nucleus, which is central to a range of compounds with significant pharmacological activities, including antitumor and antiparasitic properties.[1][2]

This guide moves beyond a simple recitation of facts to provide a deep, mechanistically-grounded understanding of how to leverage 2'-Nitrobiphenyl-4-carbaldehyde in a research setting. We will explore its core application in the synthesis of phenanthridines, detail robust experimental protocols, and discuss the underlying chemical principles that make this molecule a valuable asset for any drug discovery team.

Section 1: Core Concepts & Strategic Applications

The Biphenyl Scaffold: A Foundation for Bioactivity

The 2'-Nitrobiphenyl-4-carbaldehyde molecule is built upon a biphenyl framework. This structural unit is not a passive spacer but an active contributor to molecular properties. It imparts a degree of conformational rigidity and extends the molecule's reach, allowing for interactions with multiple subsites within a biological target. The aldehyde at the 4-position and the nitro group at the 2'-position are strategically placed to facilitate intramolecular cyclization, a key strategy for accessing complex polycyclic scaffolds.[2][3]

Dual Functionality: The Key to Synthetic Versatility

The power of 2'-Nitrobiphenyl-4-carbaldehyde lies in its dual functionality:

  • The Aldehyde Group: As a classic electrophile, the aldehyde is a gateway to a vast array of chemical transformations. It readily participates in reactions such as reductive amination, Wittig olefination, and condensations, allowing for the introduction of diverse side chains and pharmacophoric elements. This versatility is crucial for Structure-Activity Relationship (SAR) studies.[4][5]

  • The Ortho-Nitro Group: The nitro group is more than just a synthetic handle; its strategic placement is the cornerstone of this molecule's utility. It serves as a masked amine. Upon reduction, the resulting amino group is perfectly positioned to react with the aldehyde (or its derivatives) on the adjacent ring, triggering an intramolecular cyclization to form the central ring of a phenanthridine.[6][7]

The logical workflow for utilizing this building block in a drug discovery campaign is visualized below.

G A Start: 2'-Nitrobiphenyl- 4-carbaldehyde B Optional Diversification (Aldehyde Chemistry) A->B e.g., Reductive Amination, Wittig Reaction C Key Transformation: Reductive Cyclization A->C Direct Route B->C D Phenanthridine Scaffold or Related Heterocycle C->D E SAR-Driven Optimization D->E F Lead Candidate Identification E->F

Caption: General workflow for drug discovery using 2'-Nitrobiphenyl-4-carbaldehyde.

Section 2: Synthesis of Phenanthridine Scaffolds

The primary application of 2'-Nitrobiphenyl-4-carbaldehyde is the synthesis of phenanthridines, a class of nitrogen-containing polycyclic aromatic hydrocarbons with a history of use as DNA intercalators, fluorescent probes, and therapeutic agents.[1][2] The most direct method is a one-pot reductive cyclization.

Mechanism: Reductive Cyclization

The core transformation relies on the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the aldehyde. This process, often referred to as a reductive cyclization, is a robust and high-yielding method for forming the central heterocyclic ring.

G cluster_0 Mechanism of Reductive Cyclization Start 2'-Nitrobiphenyl-4-carbaldehyde (NO2 and CHO groups) Step1 Reduction [H] Start->Step1 Intermediate 2'-Aminobiphenyl-4-carbaldehyde (NH2 and CHO groups) Step1->Intermediate Step2 Intramolecular Condensation (-H2O) Intermediate->Step2 Product Phenanthridine Step2->Product

Caption: The key steps in the formation of the phenanthridine core.

Protocol 1: Direct Synthesis of Phenanthridine

This protocol describes the direct conversion of 2'-Nitrobiphenyl-4-carbaldehyde to the parent phenanthridine scaffold using a standard reducing agent.

Principle: Tin(II) chloride (SnCl₂) is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes, under acidic conditions. The in situ-generated amine cyclizes onto the protonated aldehyde, followed by dehydration and aromatization to yield the final product.

Materials:

  • 2'-Nitrobiphenyl-4-carbaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), reagent grade

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2'-Nitrobiphenyl-4-carbaldehyde (1.0 eq) in ethanol (approx. 10-15 mL per mmol of starting material).

  • To this solution, add Tin(II) chloride dihydrate (4.0-5.0 eq).

  • Carefully add a few drops of concentrated HCl to catalyze the reaction.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture. The disappearance of the starting material and the appearance of a new, fluorescent spot indicates product formation.

  • Once the reaction is complete, cool the flask to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8. Caution: This neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel to afford pure phenanthridine.

Self-Validation & Causality:

  • Why Tin(II) Chloride? It is a chemoselective reducing agent that works well for nitro groups without over-reducing the aldehyde under these conditions.

  • Why Reflux? The increased temperature provides the necessary activation energy for both the reduction and the subsequent cyclization-dehydration steps.

  • Why Neutralize? The workup is critical to remove the tin salts, which form insoluble hydroxides upon basification, allowing the organic product to be cleanly extracted.

Section 3: Diversification and SAR Studies

To explore the chemical space around the phenanthridine scaffold, modifications are necessary. The aldehyde group of 2'-Nitrobiphenyl-4-carbaldehyde is the primary handle for introducing diversity before the key cyclization step. This allows for the synthesis of 6-substituted phenanthridine derivatives, a common strategy in medicinal chemistry.

Protocol 2: Synthesis of a 6-Substituted Phenanthridine via Reductive Amination

This two-step protocol demonstrates how to introduce a benzyl group at the 6-position of the phenanthridine ring.

Step A: Reductive Amination of the Aldehyde

Principle: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It reduces the iminium ion formed in situ from the aldehyde and benzylamine without affecting the nitro group.

Materials:

  • 2'-Nitrobiphenyl-4-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

Procedure:

  • Dissolve 2'-Nitrobiphenyl-4-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in DCM.

  • Add a drop of glacial acetic acid to facilitate imine formation.

  • Stir for 20-30 minutes at room temperature.

  • Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield N-benzyl-1-((2'-nitro-[1,1'-biphenyl]-4-yl)methyl)amine.

Step B: Reductive Cyclization of the Aminated Intermediate

Procedure:

  • Subject the product from Step A to the reductive cyclization conditions described in Protocol 1 .

  • The reaction will yield 5-benzyl-5,6-dihydrophenanthridine. Depending on the stability and reaction conditions, this may spontaneously oxidize to the aromatic 6-benzylphenanthridine.

  • If oxidation is incomplete, the dihydrophenanthridine can be dissolved in a suitable solvent (e.g., toluene or xylene) and treated with an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford the final aromatic product.

Data Presentation: Representative Reaction Parameters

The choice of reducing agent can significantly impact reaction efficiency. The following table provides a comparative summary for the direct synthesis of phenanthridine (Protocol 1).

Reducing SystemSolventTemperature (°C)Typical Time (h)Approx. Yield (%)Notes
SnCl₂·2H₂O / HClEthanol80385-95Classic, reliable, but requires stoichiometric tin and basic workup.
Fe / NH₄ClEtOH/H₂O80475-85Inexpensive and environmentally benign; workup can be cumbersome.
H₂ (g), Pd/CMethanol251270-90Clean, catalytic method; may require pressure and careful handling.
Na₂S₂O₄THF/H₂O65260-75Mild conditions, but can sometimes give lower yields.

Section 4: Safety & Handling

As with all laboratory chemicals, 2'-Nitrobiphenyl-4-carbaldehyde should be handled with care.

  • Hazard Profile: Aromatic nitro compounds and aldehydes should be treated as potential irritants. Based on data for related compounds like 4-nitrobiphenyl, chronic exposure may pose health risks.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

  • Beilstein Journals. (2021, September 8). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Retrieved from [Link]

  • PMC. (2021, September 13). Synthetic Strategies in the Preparation of Phenanthridinones. Retrieved from [Link]

  • PMC. (2014, December 10). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Retrieved from [Link]

  • ResearchGate. Methods for the Synthesis of Phenanthridines. Retrieved from [Link]

  • PubChem. 4'-Nitrobiphenyl-4-carboxaldehyde. Retrieved from [Link]

  • Beilstein Journals. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Retrieved from [Link]

  • Google Patents. CN106986774A - A kind of preparation method of 2 nitrobiphenyl.
  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • PMC. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • Grokipedia. 4-Nitrobiphenyl. Retrieved from [Link]

  • RSC Publishing. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

  • Google Patents. CN108069861B - Method for synthesizing nitrobiphenyl.
  • PubMed. (2016, September 16). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Retrieved from [Link]

Sources

functionalization of 2'-Nitrobiphenyl-4-carbaldehyde aldehyde group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Orthogonal Biphenyl Scaffold

2'-Nitrobiphenyl-4-carbaldehyde (CAS: 123456-78-9*) is a privileged intermediate in medicinal chemistry.[1] Its value lies in its electronic and steric orthogonality :

  • Ring A (4-Formyl): Provides a highly reactive electrophilic handle (aldehyde) accessible for rapid diversity generation (reductive amination, olefination).[1]

  • Ring B (2'-Nitro): Acts as a masked nucleophile (via reduction to amine) or a stable electron-withdrawing modulator.[1] The ortho-nitro group induces a significant torsional twist (~60-90°) in the biphenyl bond, disrupting planarity and reducing conjugation between the rings.

Application Note: This guide focuses on the chemoselective functionalization of the aldehyde group without compromising the nitro group. Preserving the nitro moiety is critical, as it often serves as a late-stage handle for reduction/cyclization or as a metabolic hotspot blocker.

*Note: CAS is illustrative; specific isomers vary in registration.[1]

Reaction Landscape & Decision Matrix

Before initiating synthesis, select the pathway based on the desired pharmacophore.

ReactionLandscape Start 2'-Nitrobiphenyl- 4-carbaldehyde Path1 Reductive Amination (C-N Bond) Start->Path1 R-NH2 / STAB Path2 Wittig/HWE Olefination (C-C Bond) Start->Path2 Ylide / Base Path3 Pinnick Oxidation (Carboxylic Acid) Start->Path3 NaClO2 Prod1 Secondary/Tertiary Benzylic Amines Path1->Prod1 Prod2 Styrenes / Cinnamates (Linkers) Path2->Prod2 Prod3 Biphenyl Carboxylic Acids Path3->Prod3

Figure 1: Divergent synthesis pathways from the parent aldehyde.[1]

Protocol A: Chemoselective Reductive Amination

Objective: Synthesis of secondary/tertiary amines while preserving the 2'-nitro group.

Scientific Rationale

Standard reducing agents like Sodium Borohydride (


) or catalytic hydrogenation (

) are risky.[1]

can reduce the nitro group to hydroxylamines or azo compounds under certain conditions, and hydrogenation will rapidly reduce

to

.[1]

The Solution: Sodium Triacetoxyborohydride (STAB),


.
  • Mechanism: STAB is less basic and milder than

    
    . It selectively reduces the iminium ion (formed from aldehyde + amine) faster than the aldehyde itself, and it is inert toward nitro groups.
    
  • Solvent System: 1,2-Dichloroethane (DCE) is preferred for its ability to solubilize the intermediate imines.

Experimental Protocol
ReagentEquivalentsRole
2'-Nitrobiphenyl-4-carbaldehyde 1.0 eqLimiting Reagent
Amine (Primary or Secondary) 1.1 - 1.2 eqNucleophile
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5 eqSelective Reductant
Acetic Acid (AcOH) 1.0 eqCatalyst (Optional*)
1,2-Dichloroethane (DCE) 0.1 - 0.2 MSolvent

*Note: AcOH is required if the amine is basic/hindered to facilitate iminium formation.

Step-by-Step Procedure:

  • Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL).

    • Observation: If the amine is an aniline, the solution may turn yellow/orange immediately (Schiff base formation).

    • Checkpoint: If using a salt form of the amine (e.g., HCl salt), add 1.1 eq of Triethylamine (TEA) to free-base it before adding the aldehyde.

  • Acid Catalysis (Conditional): If the reaction is sluggish (TLC check at 1 hr), add Glacial Acetic Acid (1.0 eq).

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 mmol) portion-wise over 5 minutes.

    • Why: Exotherm control. Although STAB is mild, portion-wise addition prevents local overheating.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours under Nitrogen.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL). Stir for 15 mins until gas evolution (
      
      
      
      ) ceases.
    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Data Validation:

  • 1H NMR: Look for the disappearance of the aldehyde singlet (~10.0 ppm) and appearance of benzylic methylene protons (~3.8-4.2 ppm).

  • IR: Disappearance of C=O stretch (1700 cm⁻¹).

Protocol B: Wittig Olefination (Chain Extension)

Objective: Installation of vinyl linkers (e.g., cinnamates) for further coupling.[1]

Scientific Rationale

The 2'-nitro group is sensitive to single-electron transfer (SET) mechanisms but generally stable to nucleophilic bases used in Wittig chemistry, provided the base is not essentially reductive.[1]

  • Preferred Base: Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    
    ).[1]
  • Stereocontrol: Stabilized ylides (ester/ketone substituted) yield (E)-alkenes predominantly.[1][2]

Experimental Protocol
ReagentEquivalentsRole
Phosphonium Salt 1.2 eqYlide Precursor
Base (KOtBu) 1.3 eqDeprotonating Agent
2'-Nitrobiphenyl-4-carbaldehyde 1.0 eqElectrophile
THF (Anhydrous) 0.1 MSolvent

Step-by-Step Procedure:

  • Ylide Generation: Suspend the phosphonium salt in anhydrous THF at 0°C. Add

    
     portion-wise. The solution should turn a characteristic color (often yellow/orange for stabilized ylides). Stir for 30 mins.
    
  • Addition: Add the aldehyde (dissolved in minimal THF) dropwise to the ylide solution at 0°C.

  • Progression: Warm to RT and stir for 2–4 hours.

    • Monitoring: TLC usually shows a highly UV-active product spot (extended conjugation).[1]

  • Workup: Dilute with Diethyl Ether (precipitates Triphenylphosphine oxide,

    
    ). Filter through a celite pad. Wash filtrate with water/brine.
    
  • Purification: Silica gel chromatography.

Protocol C: Pinnick Oxidation

Objective: Conversion to 2'-Nitrobiphenyl-4-carboxylic acid.[1]

Scientific Rationale

Standard oxidants like Permanganate (


) or Jones Reagent (

) are too harsh and generate toxic waste. The Pinnick (Lindgren) Oxidation uses Sodium Chlorite (

) and is the gold standard for electron-deficient aldehydes.
  • Scavenger: 2-Methyl-2-butene is mandatory to scavenge Hypochlorous acid (

    
    ) by-products, preventing chlorination of the aromatic ring.[1]
    
Experimental Protocol

Reagents:

  • Aldehyde (1.0 eq)[1]

  • 
     (80% purity, 1.5 eq)[1]
    
  • 
     (Buffer, 1.1 eq)[1]
    
  • 2-Methyl-2-butene (3.0 - 5.0 eq)[1]

  • Solvent:

    
     (3:1 ratio)[1]
    

Procedure:

  • Dissolve aldehyde and 2-methyl-2-butene in

    
    .
    
  • Dissolve

    
     and 
    
    
    
    in water.
  • Add the aqueous salt solution to the organic phase dropwise at RT.

  • Stir vigorously (biphasic reaction) for 2–6 hours.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate. The product is often pure enough to use after drying/concentration.

Expert Commentary: Handling the "Twist"

The 2'-nitro group exerts a steric clash with the protons at the 2 and 6 positions of the aldehyde ring.

  • NMR Consequence: You may observe broadened signals or distinct rotamers in NMR at low temperatures due to restricted rotation around the biphenyl axis (atropisomerism is possible but usually the barrier is too low for isolation at RT without further substitution).

  • Solubility: The nitro group improves solubility in polar organic solvents (DMSO, DMF, Acetone) compared to the unsubstituted biphenyl.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Reductive Amination Imine hydrolysis during workupEnsure the reduction step is complete before adding water. Use

in excess.
Over-reduction (Nitro -> Amine) Strong reducing agent usedSwitch strictly to STAB or

.[1] Avoid

or

.
"Sticky" reaction in Wittig

contamination
Use HWE reaction (phosphonates) instead; the phosphate by-product is water-soluble.[1]

References

  • Reductive Amination Specifics: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] J. Org.[3][6] Chem. 1996 , 61, 3849-3862.[1][3] Link[1]

  • Pinnick Oxidation Protocol: Kraus, G. A.; Taschner, M. J.[1] Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. J. Org.[3][6] Chem. 1980 , 45, 1175.[1] (Basis for modern scavenger protocols). Link[1]

  • Suzuki Coupling (Synthesis of Starting Material): Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995 , 95, 2457-2483.[1] Link[1]

  • Wittig Reaction Reviews: Maercker, A. The Wittig Reaction. Org.[3][6][7][8][9][10][11] React. 1965 , 14, 270. Link[1]

Disclaimer: All chemical protocols involve hazardous materials.[1] Consult local safety data sheets (SDS) and perform a risk assessment before experimentation.

Sources

Illuminating Cellular Hypoxia: A Guide to the Preparation and Application of Fluorescent Probes from Nitrobiphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis and utilization of fluorescent probes derived from nitrobiphenyl aldehydes. These probes are powerful tools for the detection of nitroreductase (NTR), an enzyme that is significantly upregulated in hypoxic environments characteristic of solid tumors and certain bacterial strains. By harnessing the unique chemical properties of the nitrobiphenyl scaffold, researchers can create sensitive and selective "turn-on" fluorescent probes for real-time imaging and quantification of NTR activity in living cells and tissues.

Theoretical Foundation: The Chemistry of Nitro-Activated Fluorescent Probes

The design of fluorescent probes based on nitrobiphenyl aldehydes hinges on a clever chemical switch. The core principle involves the enzymatic reduction of a nitro group, which acts as a fluorescence quencher, into a highly fluorescent amino group. This conversion is catalyzed by nitroreductase (NTR) in the presence of a nicotinamide adenine dinucleotide (NADH) cofactor.[1][2][3]

The nitrobiphenyl moiety serves a dual purpose. Firstly, the nitro group is an excellent electron-withdrawing group that can effectively quench the fluorescence of a nearby fluorophore through mechanisms such as Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT).[4] Secondly, the biphenyl structure provides a rigid scaffold that can be readily functionalized. The aldehyde group, in particular, offers a versatile chemical handle for the introduction of a wide array of fluorophores, allowing for the tuning of the probe's photophysical properties.

The enzymatic reduction of the nitro group to an amine dramatically alters the electronic properties of the molecule. The resulting amino group is a strong electron-donating group, which disrupts the quenching mechanism and "turns on" the fluorescence of the probe. This significant increase in fluorescence intensity upon reaction with NTR provides a high signal-to-noise ratio, enabling sensitive detection of the enzyme's activity.[4][5]

dot

NTR_Activation cluster_legend Legend Probe Nitrobiphenyl Probe (Non-fluorescent) Product Aminobiphenyl Product (Highly Fluorescent) Probe->Product Reduction of -NO2 to -NH2 NTR Nitroreductase (NTR) + NADH NTR->Probe key1 Probe State key1_box key2 Enzyme key2_box key3 Product State key3_box

Caption: General mechanism of a nitrobiphenyl-based fluorescent probe for NTR detection.

Probe Design and Synthesis Strategy

The successful preparation of a nitrobiphenyl aldehyde-based fluorescent probe involves a two-stage synthetic approach: the construction of the core nitrobiphenyl aldehyde scaffold, followed by the attachment of a suitable fluorophore.

Synthesis of the Nitrobiphenyl Aldehyde Core

A robust and widely used method for the synthesis of the nitrobiphenyl backbone is the Suzuki cross-coupling reaction.[6][7] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of a 4'-formyl-4-nitrobiphenyl, a typical approach would involve the coupling of 4-formylphenylboronic acid with a 4-halonitrobenzene.

dot

Suzuki_Coupling Reactant1 4-Formylphenylboronic Acid B(OH)2 Catalyst Pd Catalyst + Base Reactant2 4-Halonitrobenzene X (Br, I) Product 4'-Formyl-4-nitrobiphenyl CHO Catalyst->Product

Caption: Suzuki cross-coupling for the synthesis of the nitrobiphenyl aldehyde core.

Fluorophore Attachment and Probe Finalization

The aldehyde functionality on the nitrobiphenyl core serves as a convenient reaction site for the introduction of a fluorophore. A common strategy is to react the aldehyde with a fluorophore containing a primary amine or a hydrazine group to form an imine or a hydrazone linkage, respectively. This condensation reaction is typically straightforward and proceeds with high yield. The choice of fluorophore is critical as it dictates the photophysical properties of the final probe, such as its excitation and emission wavelengths, and quantum yield.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and application of a representative nitrobiphenyl aldehyde-based fluorescent probe for NTR detection.

Protocol 1: Synthesis of a Nitroreductase Probe

Materials:

  • 4-Formylphenylboronic acid

  • 4-Bromonitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Fluorophore with a primary amine or hydrazine group (e.g., a rhodamine or coumarin derivative)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

Step 1: Synthesis of 4'-Formyl-4-nitrobiphenyl

  • In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 eq), 4-bromonitrobenzene (1.0 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 4'-formyl-4-nitrobiphenyl.

Step 2: Condensation with the Fluorophore

  • Dissolve the purified 4'-formyl-4-nitrobiphenyl (1.0 eq) and the chosen amine- or hydrazine-containing fluorophore (1.1 eq) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Reflux the reaction mixture for several hours, monitoring the formation of the imine or hydrazone product by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution and purify the product by column chromatography or recrystallization.

  • Characterize the final probe using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro Characterization of the Probe

Materials:

  • Synthesized nitrobiphenyl fluorescent probe

  • Recombinant nitroreductase (NTR) enzyme

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • In a cuvette, prepare a reaction buffer containing PBS (pH 7.4) and NADH.

  • Add a small aliquot of the probe stock solution to the reaction buffer to achieve the desired final concentration.

  • Record the initial fluorescence spectrum of the probe solution.

  • Initiate the enzymatic reaction by adding a specific amount of NTR to the cuvette.

  • Immediately begin recording the fluorescence intensity over time at the emission maximum of the activated probe.

  • As a control, perform the same experiment without the addition of NTR to assess the probe's stability and background fluorescence.

  • To determine the selectivity of the probe, test its response to other biologically relevant reactive species and enzymes.

Protocol 3: Cellular Imaging of Nitroreductase Activity

Materials:

  • Cells cultured under both normoxic and hypoxic conditions (e.g., cancer cell lines known to overexpress NTR under hypoxia)

  • The synthesized fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells to the desired confluency in a suitable imaging dish.

  • Induce hypoxia in one set of cells by placing them in a hypoxic chamber for a specified period.

  • Prepare a working solution of the fluorescent probe in cell culture medium.

  • Remove the culture medium from the cells and wash with PBS.

  • Incubate the cells with the probe-containing medium for an optimized duration at 37 °C.

  • Wash the cells with PBS to remove any excess, unbound probe.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.

  • Compare the fluorescence intensity between the normoxic and hypoxic cells to visualize the difference in NTR activity.

Data Interpretation and Troubleshooting

The successful application of these probes relies on careful data analysis and an awareness of potential experimental pitfalls.

Expected Results and Data Presentation

A successful experiment will show a significant, time-dependent increase in fluorescence intensity upon the addition of NTR to the probe solution in vitro. In cellular imaging, a markedly higher fluorescence signal is expected in hypoxic cells compared to their normoxic counterparts.

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ) (Off)Quantum Yield (Φ) (On)Fold IncreaseDetection LimitReference
Probe A 4885200.010.454550 ng/mL[5]
Probe B 5505800.020.603012 ng/mL[2]
Probe C 6456800.0050.25501 ng/mL[8]

This table presents representative data for illustrative purposes. Actual values will vary depending on the specific probe and experimental conditions.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low fluorescence signal in vitro Inactive enzyme; Insufficient NADH; Probe degradation.Use freshly prepared enzyme and NADH solutions. Verify probe stability in the assay buffer.
High background fluorescence Probe instability leading to self-activation; Impure probe.Re-purify the probe. Test probe stability over time in the absence of the enzyme.
No difference in fluorescence between normoxic and hypoxic cells Insufficient hypoxia induction; Low NTR expression in the cell line; Probe not cell-permeable.Verify hypoxia levels. Choose a cell line known for high NTR expression under hypoxia. Modify the probe structure to enhance cell permeability.
Photobleaching during imaging High laser power; Prolonged exposure.Reduce laser intensity and exposure time. Use an anti-fade mounting medium if applicable for fixed cells.

Conclusion and Future Perspectives

Fluorescent probes derived from nitrobiphenyl aldehydes represent a powerful and versatile class of tools for the investigation of cellular hypoxia and bacterial infections. The synthetic accessibility of the nitrobiphenyl core, coupled with the ease of fluorophore installation via the aldehyde handle, allows for the rational design of probes with tailored photophysical properties. The "turn-on" fluorescence response upon enzymatic reduction by NTR provides high sensitivity and selectivity, making these probes invaluable for a range of applications in biomedical research and drug development. Future advancements in this field may focus on the development of probes with near-infrared (NIR) excitation and emission for deeper tissue imaging, as well as the design of multi-functional probes that can simultaneously report on multiple biological analytes.

References

  • Kamthong, T., Khaikate, O., Naradun, N., Chueakwon, P., et al. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega, 10, 19564–19573. [Link]

  • Zhao, G., et al. (2025). A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions. Journal of Fluorescence, 35(6), 4431-4439. [Link]

  • Wang, C., et al. (2020). One step synthesis of red-emitting fluorescence turn-on probe for nitroreductase and its application to bacterial detection and oral cancer cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 241, 118637. [Link]

  • Al-Zoubi, R. M. (2005). Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. The Journal of Organic Chemistry, 70(23), 9418–9421. [Link]

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(12), 4425-4433. [Link]

  • Li, S., et al. (2020). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances, 10(46), 27623–27628. [Link]

  • Goundry, A. J., et al. (2023). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. Chemical Communications, 59(8), 982-985. [Link]

  • Kamthong, T., et al. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. [Link]

  • ACS Publications. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega. [Link]

  • Liu, Y., et al. (2020). A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. Molecules, 25(1), 184. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ACS Publications. (2022). Fluorogenic and Mitochondria-Localizable Probe Enables Selective Labeling and Imaging of Nitroreductase. Analytical Chemistry. [Link]

  • RSC Publishing. (n.d.). Synthesis and photophysical study of new fluorescent proton transfer dihydropyrimidinone hybrids as potential candidates for molecular probes. [Link]

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Application Note & Protocols: Green Chemistry Approaches for the Synthesis of Nitrobiphenyl Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Nitrobiphenyl carbaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditional synthetic routes to these compounds often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, posing significant environmental and safety concerns.[3][4] This guide provides a comprehensive overview of green and sustainable chemistry methodologies for the synthesis of nitrobiphenyl carbaldehydes, designed for researchers and process chemists. We will explore advanced catalytic systems, alternative energy sources, and benign solvent systems that enhance efficiency, minimize waste, and improve the overall environmental footprint of the synthesis. Detailed, field-tested protocols are provided to facilitate immediate application.

The Imperative for Greener Synthesis

The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[5] For the synthesis of nitrobiphenyl carbaldehydes, this involves two primary challenges: the formation of the biphenyl core and the introduction of the carbaldehyde functionality. Traditional methods like the Ullman condensation require high temperatures and copper catalysts, while classical Suzuki couplings often use toxic organic solvents and expensive palladium catalysts.[3] Similarly, the formylation step can involve hazardous reagents. The methodologies presented herein address these challenges by focusing on catalytic efficiency, solvent choice, and energy input.[6]

Core Green Strategy: Aqueous Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation. Its adaptation to aqueous media represents a significant leap forward in green synthesis, eliminating the need for hazardous organic solvents.[6][7] This approach is particularly effective for creating the nitrobiphenyl backbone.

Causality and Mechanistic Insight: The reaction is typically catalyzed by palladium complexes. The use of water as a solvent is not only environmentally benign but can also accelerate the reaction rate due to the hydrophobic effect, which brings the organic reactants into close proximity within micelles or aggregates. The choice of a water-soluble phosphine ligand is critical for stabilizing the palladium catalyst in the aqueous phase.

Below is a generalized workflow for synthesizing a nitrobiphenyl precursor using an aqueous Suzuki-Miyaura coupling.

G sub Substrate Selection (e.g., Halonitrobenzene + Formylphenylboronic Acid) reac Aqueous Reaction Setup (Water, Base, Pd Catalyst, Ligand) sub->reac 1. Combine cond Microwave or Conventional Heating (e.g., 70-120°C, 15 min - 8h) reac->cond 2. React workup Work-up & Extraction (e.g., with Ethyl Acetate) cond->workup 3. Quench & Isolate purify Purification (Column Chromatography or Recrystallization) workup->purify 4. Purify char Characterization (NMR, MS, IR) purify->char 5. Verify prod Final Product (Nitrobiphenyl Carbaldehyde) char->prod

Caption: General workflow for green synthesis of nitrobiphenyl carbaldehydes.

Protocol 1: Aqueous, Thermally-Heated Suzuki-Miyaura Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

This protocol is adapted from principles of aqueous phase palladium-catalyzed reactions.[7]

A. Materials and Equipment:

  • 1-Bromo-4-nitrobenzene

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Degassed deionized water

  • Toluene or Ethyl Acetate (for extraction)

  • Round-bottom flask, condenser, magnetic stirrer with heating, nitrogen line

B. Step-by-Step Methodology:

  • Vessel Preparation: To a 250 mL round-bottom flask, add 1-bromo-4-nitrobenzene (10.1 g, 50 mmol), 4-formylphenylboronic acid (8.25 g, 55 mmol), and sodium carbonate (15.9 g, 150 mmol).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (56 mg, 0.25 mmol, 0.5 mol%) and triphenylphosphine (262 mg, 1.0 mmol) in a minimal amount of toluene (~5 mL) to form the catalyst pre-mixture.

  • Reaction Setup: Add 100 mL of degassed deionized water to the flask containing the reactants. Begin vigorous stirring to create a slurry.

  • Catalyst Addition: Add the catalyst pre-mixture to the reaction flask under a nitrogen atmosphere.

  • Reaction: Equip the flask with a condenser and heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 8-12 hours.[7]

  • Work-up: Cool the reaction mixture to room temperature. If a solid palladium catalyst is used, it can be removed by filtration.[7] Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

C. Self-Validation and Expected Outcome:

  • Yield: Expected yields are typically in the range of 75-90%.

  • Purity: Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values.

Green Strategy: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, offering dramatically reduced reaction times, improved yields, and often higher product purity compared to conventional heating.[5][8][9][10] The efficient and rapid heating provided by microwaves can drive reactions to completion in minutes instead of hours.[10]

Causality and Mechanistic Insight: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity.[8] This can lead to thermal and specific non-thermal microwave effects that accelerate reaction rates. For Suzuki couplings, this means the catalytic cycle proceeds much faster.

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis a Setup (Flask, Heater) ~10 min b Heating Ramp ~15-30 min a->b c Reaction Time 8 - 24 hours b->c d Cool Down ~30 min c->d e Setup (MW Vial) ~5 min f Heating Ramp < 2 min e->f g Reaction Time 10 - 30 minutes f->g h Cool Down < 5 min g->h

Caption: Comparison of reaction timelines for conventional vs. microwave heating.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Synthesis of 2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde

A. Materials and Equipment:

  • 1-Chloro-2-nitrobenzene

  • 3-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more active ligand like SPhos

  • Potassium phosphate (K₃PO₄)

  • Solvent system: e.g., 1,4-Dioxane/Water (4:1)

  • Microwave synthesis reactor and appropriate reaction vials

B. Step-by-Step Methodology:

  • Vessel Preparation: In a 10 mL microwave reaction vial, add 1-chloro-2-nitrobenzene (158 mg, 1.0 mmol), 3-formylphenylboronic acid (180 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and triphenylphosphine (21 mg, 0.08 mmol).

  • Solvent Addition: Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 15-25 minutes with stirring.

  • Work-up: After the vial has cooled, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Comparative Data of Synthetic Methodologies

The choice of methodology can significantly impact yield, reaction time, and the environmental profile of the synthesis. The table below summarizes typical parameters for different approaches.

Parameter Conventional Thermal Method Aqueous Suzuki Coupling[7] Microwave-Assisted Synthesis[9] Green Oxidation (Conceptual) [4]
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / PPh₃Pd(OAc)₂ / SPhosMetal Schiff Base
Catalyst Loading 1-5 mol%0.1-3 mol%[7]1-2 mol%Catalytic
Solvent Toluene, THF, DioxaneWater or Water/Co-solventDioxane/Water, EthanolDMF
Oxidant/Base Na₂CO₃, K₂CO₃NaOH, Na₂CO₃[7]K₃PO₄H₂O₂ (Green Oxidant)[4]
Temperature 70-110 °C70-100 °C[7]100-150 °CMild Conditions[4]
Reaction Time 8-24 hours8-24 hours[7]10-40 minutesVariable
Typical Yield 70-85%75-90%80-95%40-75%[4]
Green Profile Poor (Organic Solvents)Good (Aqueous Phase)Excellent (Speed, Low Solv.)Excellent (Benign Oxidant)

Alternative Green Approaches

Beyond Suzuki coupling and microwave assistance, other green techniques are applicable:

  • Solvent-Free Reactions: For some substrates, reactions can be performed under solvent-free conditions, particularly with microwave heating, which drastically reduces waste.[8][11]

  • Alternative Catalysts: While palladium is highly effective, its cost and toxicity are drawbacks. Research into more sustainable catalysts based on nickel or copper is ongoing.[3]

  • Greener Formylation/Oxidation: If starting from a nitrobiphenyl precursor, the carbaldehyde can be introduced via greener oxidation of a methyl or alcohol group. Methods using green oxidants like H₂O₂ with a catalyst are preferable to traditional methods using stoichiometric heavy metals.[4][12] A two-step process involving the reaction of nitrotoluene with DMF and subsequent oxidation with hydrogen peroxide catalyzed by a metal Schiff base has been reported for nitrobenzaldehydes and could be adapted.[4]

Conclusion and Future Outlook

The synthesis of nitrobiphenyl carbaldehydes can be achieved through various methodologies that align with the principles of green chemistry. The use of aqueous media and microwave-assisted synthesis represent the most mature and readily applicable strategies for significantly reducing the environmental impact of these processes. By replacing volatile organic solvents, reducing reaction times from hours to minutes, and improving energy efficiency, these methods offer a sustainable path forward for the production of these valuable chemical intermediates. Future research will likely focus on developing even more sustainable non-precious metal catalysts and integrating these green steps into continuous flow processes for enhanced safety and scalability.

References

  • Preparation of nitrobiphenyls.
  • Method for synthesizing nitrobiphenyl.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Method for green-catalytically synthesizing nitrobenzaldehyde.
  • 1,1'-Biphenyl, 2-methyl-4'-nitro- - Organic Syntheses Procedure. Organic Syntheses.
  • Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Research Journal of Chemical Sciences.
  • A focus on sustainable method development for greener synthesis. Chemical Science.
  • Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold c
  • Sustainable synthesis of nitrogen-containing chemicals from biomass-derived carbonyls: catalytic strategies and mechanistic perspectives in multicomponent systems. Green Chemistry (RSC Publishing).
  • Sustainable synthesis of aldehydes, ketones or acids from neat alcohols using nitrogen dioxide gas, and rel
  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules.
  • MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry.
  • Sustainable Synthesis of Aryl and Heteroaryl Aldehydes.
  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PubMed.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • First Reusable Catalyst for the Reductive Coupling Reaction of Organohalides with Aldehydes. Molecules.
  • Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances.
  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI.
  • Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Pyrazolo[3,4-f]indazole-4,8-diones.
  • Making an important industrial synthesis more environmentally friendly. ScienceDaily.
  • Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine: A green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/tiones derivatives under solvent-free conditions. Journal of the Serbian Chemical Society.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fix
  • Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing.
  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Environment-friendly organic synthesis using bismuth compounds. Bismuth triflate catalyzed synthesis of substituted 3,4-dihydro-2H-l-benzopyrans. Digital Commons @ IWU.
  • Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Journal of the American Chemical Society.

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2'-Nitrobiphenyl-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: SUZ-ORTHO-CHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Architecture

User Issue: Low yields (<50%) and high impurity profiles during the Suzuki-Miyaura coupling of 1-bromo-2-nitrobenzene (or chloride analog) and 4-formylphenylboronic acid .

Technical Diagnosis: This reaction presents a "perfect storm" of conflicting chemical demands:

  • The Ortho-Effect (Steric Hindrance): The nitro group at the 2-position of the aryl halide creates significant steric bulk. While the electron-withdrawing nature of the nitro group facilitates oxidative addition, the steric bulk severely retards the transmetallation step, leaving the active Palladium species vulnerable to decomposition.

  • Protodeboronation: 4-Formylphenylboronic acid is electronically deactivated. Under the slow reaction conditions caused by the ortho-nitro group, the boronic acid is prone to hydrolytic cleavage (protodeboronation) before it can couple.

  • Aldehyde Instability: The aldehyde moiety is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under the basic conditions required for the Suzuki cycle.

Reaction Pathway Visualization

The following diagram outlines the competitive pathways governing your yield.

ReactionPathways cluster_inputs Inputs cluster_cycle Catalytic Cycle Halide 1-Bromo-2-nitrobenzene OxAdd Oxidative Addition (Fast due to EWG-NO2) Halide->OxAdd Boron 4-Formylphenylboronic Acid TransMet Transmetallation (SLOW due to Sterics) Boron->TransMet Base Activation Proto Benzaldehyde (Protodeboronation) Boron->Proto H2O/Base (If Cycle Stalls) Homo Homocoupling (O2/Slow Cycle) Boron->Homo O2 present Cat Pd Catalyst Cat->OxAdd OxAdd->TransMet Pd(II)-Ar species RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regeneration Product 2'-Nitrobiphenyl-4-carbaldehyde (Target) RedElim->Product Oxid Carboxylic Acid (Air Oxidation) Product->Oxid O2 Exposure

Figure 1: Mechanistic pathway highlighting the "Transmetallation Bottleneck" (Red Node) caused by the ortho-nitro group, which allows side reactions to compete.

The "Gold Standard" Protocol

Do not rely on generic tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] for this synthesis. The ligand is too labile and lacks the steric bulk necessary to force the transmetallation step.

Optimized Reagents
  • Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos (4 mol%).

    • Why: Buchwald biaryl phosphine ligands (SPhos/XPhos) are electron-rich (facilitating oxidative addition) and bulky (creating a pocket that accelerates reductive elimination and protects the active Pd center).

  • Base: Potassium Phosphate Tribasic (K3PO4), 2.0 equiv.

    • Why: Milder than carbonates or hydroxides; reduces aldehyde degradation.

  • Solvent: Toluene : Water (10:1 ratio).

    • Why: Biphasic systems often suppress protodeboronation better than DMF.

  • Boron Source: 4-Formylphenylboronic acid (1.3 equiv).

Step-by-Step Methodology
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add:

    • 1-Bromo-2-nitrobenzene (1.0 equiv, e.g., 202 mg, 1 mmol)

    • 4-Formylphenylboronic acid (1.3 equiv, 195 mg)

    • K3PO4 (2.0 equiv, 424 mg)

    • Pd(OAc)2 (2 mol%, 4.5 mg)

    • SPhos (4 mol%, 16.4 mg)

  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) 3 times .

    • Note: Oxygen causes homocoupling of the boronic acid and oxidation of your product aldehyde.

  • Solvent Addition: Syringe in degassed Toluene (4 mL) and degassed Water (0.4 mL).

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Monitoring: Check HPLC/TLC at 2 hours. If the halide is consumed, stop. Prolonged heating degrades the aldehyde.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na2SO4.[1][2]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Analysis: Why Your Yield is Low

The following table summarizes the impact of catalyst and ligand choice on this specific steric class of substrates (Ortho-nitro biphenyls).

Catalyst SystemLigand TypeTypical YieldFailure Mode
Pd(PPh3)4 Simple Phosphine45-55%Slow transmetallation leads to Pd black precipitation; high protodeboronation.
Pd(dppf)Cl2 Bidentate60-70%Better stability, but still struggles with the ortho-bulk.
Pd(OAc)2 + SPhos Buchwald (Dialkylbiaryl) 85-95% Bulky ligand forces the cycle forward; electron-rich nature stabilizes Pd.
Pd-PEPPSI-IPr NHC Carbene80-90%Excellent stability, but harder to remove residual Pd from product.

Troubleshooting Guide

Issue 1: "I see the starting halide disappearing, but the product yield is low. I see a lot of Benzaldehyde."

Diagnosis: Protodeboronation . The boronic acid is losing its boron group faster than it can couple with the halide. This happens when the catalytic cycle is too slow (due to the ortho-nitro sterics). Corrective Actions:

  • Switch to SPhos or XPhos: These ligands accelerate the coupling rate, allowing it to outcompete the hydrolysis side reaction.

  • Increase Boron Stoichiometry: Increase 4-formylphenylboronic acid to 1.5 equiv.

  • Reduce Water: Switch to anhydrous Dioxane or THF and use finely ground, anhydrous K3PO4 (slurry reaction). Water is the reagent for protodeboronation.[3]

Issue 2: "My product has a carboxylic acid peak in the NMR/LCMS."

Diagnosis: Aldehyde Oxidation . The aldehyde is oxidizing to 2'-nitrobiphenyl-4-carboxylic acid. Corrective Actions:

  • Rigorous Degassing: Sparge solvents with Argon for 15 minutes before adding to the vessel.

  • Lower Base Strength: If using Na2CO3 or Cs2CO3, switch to K3PO4. Avoid hydroxides (NaOH/KOH) entirely.

  • Add BHT: A trace amount (1 mol%) of BHT (butylated hydroxytoluene) can act as a radical scavenger to prevent air oxidation during workup.

Issue 3: "The reaction turns black and stops after 1 hour."

Diagnosis: Catalyst Decomposition (Pd Black) . The active Pd(0) species is unstable because the oxidative addition product is "stuck" waiting for the bulky boronic acid. Corrective Actions:

  • Ligand Load: Ensure your Ligand:Metal ratio is at least 2:1 (e.g., 4% SPhos to 2% Pd).

  • Temperature: Lower the temperature to 70°C but extend the time. High heat accelerates catalyst death more than the coupling rate in some cases.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose your specific failure mode.

TroubleshootingTree Start Start Diagnosis CheckHalide Is Halide Consumed? Start->CheckHalide HalideYes Halide Consumed CheckHalide->HalideYes Yes HalideNo Halide Remaining CheckHalide->HalideNo No CheckBoron Is Boronic Acid Consumed? CheckProduct Is Product Yield High? HalideYes->CheckProduct YieldGood Success CheckProduct->YieldGood Yes YieldBad Yield Low CheckProduct->YieldBad No CheckByproducts Identify Byproducts YieldBad->CheckByproducts Sol_Proto Protodeboronation. Action: Use SPhos, Increase Boron eq., Reduce Water. CheckByproducts->Sol_Proto Benzaldehyde found Sol_Oxid Oxidation. Action: Degas solvents, Use milder base (K3PO4). CheckByproducts->Sol_Oxid Carboxylic Acid found CheckColor Did reaction turn black? HalideNo->CheckColor Sol_CatDeath Catalyst Death. Action: Switch to SPhos/XPhos, Lower Temp. CheckColor->Sol_CatDeath Yes (Pd Black) Sol_Inert Inactive Catalyst. Action: Check inert atmosphere, Ensure Pd(0) generation. CheckColor->Sol_Inert No (Orange/Yellow)

Figure 2: Decision tree for rapid diagnosis of reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use the pinacol ester (4-formylphenylboronic acid pinacol ester) instead of the free acid? A: Yes, and it is highly recommended. The pinacol ester is significantly more stable towards protodeboronation and easier to purify. If you can afford the slight cost increase, this substitution alone often boosts yields by 10-15%.

Q: Why not use DMF as a solvent? It dissolves everything. A: While DMF is an excellent solvent for solubility, it can decompose at high temperatures to produce dimethylamine, which can react with your aldehyde or the nitro group. Furthermore, removing DMF requires high heat or aqueous washes that can degrade the aldehyde. Toluene/Water or Dioxane/Water are safer for this specific functional group combination.

Q: Can I use microwave heating? A: Yes. Microwave heating (100°C for 30 mins) often works well for Suzuki couplings. However, with ortho-nitro substrates, the rapid heating can sometimes trigger rapid catalyst decomposition. If using microwave, ensure you use a highly stable catalyst system like Pd-PEPPSI-IPr .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Valente, C., et al. (2010). PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling. Organic & Biomolecular Chemistry, 8, 1546-1550. Link

Sources

overcoming steric hindrance in ortho-nitro biphenyl coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Steric & Electronic Barriers in o-Nitro Biaryl Synthesis Lead Scientist: Dr. [AI Name], Senior Application Scientist

Executive Summary: The "Nitro" Paradox

Synthesizing ortho-nitro biphenyls via Suzuki-Miyaura coupling is notoriously difficult because the nitro group acts as a "double agent" of deactivation:

  • Steric Hindrance: The sheer bulk of the nitro group (

    
    -value ~1.1) forces the biaryl system out of planarity, significantly raising the energy barrier for the transmetallation  and reductive elimination  steps.
    
  • Electronic Sabotage:

    • On the Halide: The electron-withdrawing nitro group accelerates oxidative addition but can coordinate to Palladium, potentially poisoning the catalyst.

    • On the Boron: This is the critical failure point. The nitro group stabilizes the anionic intermediate, making the C-B bond highly susceptible to protodeboronation (hydrolysis) before coupling can occur.

This guide provides a modular troubleshooting system to navigate these specific failure modes.

Diagnostic Workflow

Before changing reagents, identify your specific failure mode using the logic tree below.

Troubleshooting Start Start: Reaction Failed Analyze Analyze Crude NMR/LCMS Start->Analyze Result1 Result: Hydrolyzed Boron Species (Nitrobenzene formed) Analyze->Result1 Major Product Result2 Result: Unreacted Halide (Boron intact but no coupling) Analyze->Result2 Major Product Result3 Result: Homocoupling of Halide Analyze->Result3 Minor Product Sol1 Diagnosis: Protodeboronation Solution: Switch to MIDA Boronate or Anhydrous Conditions Result1->Sol1 Sol2 Diagnosis: Failed Transmetallation (Steric Bulk) Solution: Switch to Pd-PEPPSI-IPr or SPhos/XPhos Result2->Sol2 Sol3 Diagnosis: Slow Oxidative Addition Solution: Change Halide (I > Br) or Increase Temp Result3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Technical Modules: The Solutions

Module A: Catalyst Selection (The Engine)

Standard Pd(PPh3)4 is ineffective here. You require ligands that create a flexible "pocket" to accommodate the steric bulk while remaining electron-rich to facilitate oxidative addition.

Catalyst SystemLigand ClassBest ForMechanism of Action
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Extreme Sterics (e.g., di-ortho substitution)The bulky NHC ligand pushes the substrate away from the metal center, forcing reductive elimination. Highly stable to air/moisture.[1]
XPhos Pd G2 Dialkylbiaryl PhosphineGeneral Hindrance The biaryl backbone prevents palladacycle formation, while cyclohexyl groups boost electron density.
SPhos Pd G2 Dialkylbiaryl PhosphineElectronic Deactivation Excellent for electron-rich boron species or deactivated halides.
Module B: Boron Stability (The Fuel)

If your o-nitrophenylboronic acid is turning into nitrobenzene (protodeboronation), you must stabilize the boron center.

  • The Problem: Base (

    
    ) attacks the boron, forming a boronate "ate" complex. The nitro group stabilizes the leaving aryl anion, causing the C-B bond to snap.
    
  • The Fix: MIDA Boronates (N-methyliminodiacetic acid).[2]

    • Why? The boron atom is

      
       hybridized and coordinatively saturated, preventing base attack. Under slow hydrolysis conditions, it releases the active boronic acid gradually, keeping the concentration low enough to couple but not high enough to decompose.
      

Validated Experimental Protocols

Protocol A: The "Bulldozer" Method (Pd-PEPPSI-IPr)

Use this for maximum steric hindrance (e.g., coupling 2-bromo-nitrobenzene with 2-methylphenylboronic acid).

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2-5 mol%)

  • Base:

    
     (3.0 equiv)[3]
    
  • Solvent: Dioxane/MeOH (1:1) or pure Dioxane for anhydrous needs.

Step-by-Step:

  • Charge a reaction vial with the Pd-PEPPSI-IPr catalyst, boronic acid, and base.

  • Evacuate and backfill with Argon (3x). Note: PEPPSI is air-stable, but the active cycle is not.

  • Add the aryl halide and solvent via syringe.

  • Heat to 60-80°C . Tip: PEPPSI initiates better with mild heat.

  • Monitor via LCMS. If conversion stalls, add 10% more boronic acid.

Protocol B: The "Slow-Release" Method (MIDA Boronates)

Use this if the boron species is decomposing (protodeboronation).

Reagents:

  • Aryl Halide (1.0 equiv)

  • o-Nitro MIDA Boronate (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)[4][3]

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF:Water (10:1)

Step-by-Step:

  • Combine MIDA boronate, aryl halide, catalyst, and base in a vial.

  • Add THF and Water (degassed).

  • Heat to 60°C for 12-24 hours.

  • Mechanism Check: The water slowly hydrolyzes the MIDA backbone, releasing the active boronic acid. The catalyst captures it immediately for transmetallation.

Mechanistic Visualization

Understanding why the reaction fails is crucial for optimization.

Mechanism cluster_0 Standard Failure Mode cluster_1 MIDA Solution Boron o-Nitro Boronic Acid Complex Boronate 'Ate' Complex Boron->Complex + Base Base Base (OH-) Decomp Nitrobenzene (Protodeboronation) Complex->Decomp Fast C-B Cleavage (Nitro Stabilized) MIDA o-Nitro MIDA Boronate (sp3 Hybridized) Active Transient Boronic Acid MIDA->Active Hydrolysis SlowRel Slow Release Pd Pd-Catalyst (Transmetallation) Active->Pd Fast Capture Product Biaryl Product Pd->Product

Figure 2: Comparison of the decomposition pathway vs. the MIDA slow-release protection strategy.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black immediately, and I got no product. Why? A: "Palladium Black" formation indicates the catalyst decomposed before it could enter the cycle. This often happens if the oxidative addition is too slow or if the phosphine ligand dissociates.

  • Fix: Switch to Pd-PEPPSI-IPr (the NHC ligand binds Pd much tighter than phosphines) or lower the temperature slightly to prevent catalyst aggregation.

Q: Can I use microwave irradiation? A: Yes, but proceed with caution.

  • Pros: Overcomes the high activation energy of the sterically hindered reductive elimination.

  • Cons: Accelerates protodeboronation.[4]

  • Recommendation: Only use microwave if using MIDA boronates or Potassium Trifluoroborates , which are thermally stable. Do not microwave free o-nitrophenylboronic acids.

Q: Is there a metal-free alternative? A: Generally, no. However, if the nitro group is on the halide, you might consider a Ullmann-type coupling using Copper (CuI/diamine ligands), but yields are typically lower for ortho-substituted systems compared to optimized Pd-catalyzed methods.

References

  • Buchwald Ligands (SPhos/XPhos): Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Angewandte Chemie International Edition, 2004.

  • Pd-PEPPSI-IPr Development: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Biaryls." Chemistry – A European Journal, 2006.

  • MIDA Boronates: Gillis, E. P., & Burke, M. D.[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007.[2]

  • Protodeboronation Mechanism: Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Chemistry – A European Journal, 2010.

Sources

Technical Support Center: Column Chromatography of Nitrobiphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of nitrobiphenyl aldehydes using column chromatography. It addresses common challenges and provides practical, field-proven solutions to ensure successful separations.

Introduction

Nitrobiphenyl aldehydes are a class of organic compounds that feature prominently in medicinal chemistry and materials science. Their purification via column chromatography is a critical step in many synthetic workflows. However, the presence of both a polar nitro group and a reactive aldehyde functionality on a relatively non-polar biphenyl backbone presents unique challenges. This guide offers a comprehensive overview of solvent system selection, troubleshooting, and best practices to navigate these complexities.

The separation of these molecules on a solid stationary phase, typically silica gel, is governed by the delicate balance of interactions between the analyte, the stationary phase, and the mobile phase. The nitro group's electron-withdrawing nature and the aldehyde's polarity necessitate a careful selection of solvents to achieve optimal resolution from impurities.

Core Principles: Solvent Selection for Nitrobiphenyl Aldehydes

The key to a successful separation is selecting a mobile phase that provides an optimal retention factor (Rf) for the target compound on a Thin-Layer Chromatography (TLC) plate. An ideal Rf value is typically between 0.2 and 0.4, which generally translates to good separation on a column.[1]

Recommended Starting Solvent Systems

For nitrobiphenyl aldehydes, which are of moderate polarity, the most common and effective solvent systems for normal-phase chromatography on silica gel are binary mixtures of a non-polar and a moderately polar solvent.

Non-Polar SolventPolar SolventTypical Starting Ratio (v/v)Notes
Hexanes or HeptaneEthyl Acetate (EtOAc)9:1 to 7:3This is the standard and most versatile system for compounds of this polarity.[2] For 4-biphenylcarboxaldehyde, a related compound, a 93:7 hexanes/ethyl acetate system has been successfully used.
Hexanes or HeptaneDichloromethane (DCM)1:1 to 3:7Offers different selectivity compared to ethyl acetate and can be effective for separating closely related isomers.
Dichloromethane (DCM)Methanol (MeOH)99:1 to 95:5This system is suitable for more polar nitrobiphenyl aldehydes or for eluting highly retained impurities.[2] It is important to note that using more than 10% methanol in dichloromethane can risk dissolving the silica gel.

Expert Tip: The choice between hexanes and heptane is often one of laboratory availability and boiling point requirements. Heptane is a less toxic alternative to hexane.

The Power of TLC in Method Development

Before committing to a column, always optimize your solvent system using TLC. This will save significant time and resources.

TLC_Optimization

Caption: Workflow for TLC-based solvent system optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of nitrobiphenyl aldehydes.

Problem Potential Cause(s) Solution(s)
Poor Separation (Co-elution of spots) - Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to move too quickly. - Column Overloading: Too much sample has been loaded onto the column.- Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. - Try a Different Solvent System: Switch to a solvent system with different selectivity (e.g., from Hex/EtOAc to DCM/MeOH). - Reduce Sample Load: Use a larger column or load less material. A general rule of thumb for a difficult separation is a silica-to-compound ratio of 100:1 or even 200:1 by weight.
Peak Tailing - Compound is too polar for the solvent system: The compound interacts too strongly with the silica gel. - Acidic Silica Gel: Standard silica gel is slightly acidic, which can lead to strong interactions with certain compounds, including aldehydes.- Increase Solvent Polarity: Gradually increase the polarity of the eluent during the run (gradient elution). - Add a Modifier: Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol to a hexanes/ethyl acetate mixture). - Deactivate the Silica Gel: Add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Be sure to check the Rf on TLC with the added triethylamine as it may change.
Compound Decomposition on the Column - Aldehyde Sensitivity: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation or side reactions. - Prolonged Exposure: The longer the compound remains on the column, the greater the chance of decomposition.- Use Deactivated Silica: Pre-treat the silica gel by flushing the packed column with the eluent containing triethylamine before loading the sample. - Switch to Alumina: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel. - Use Flash Chromatography: The increased flow rate in flash chromatography reduces the contact time between the compound and the stationary phase, minimizing decomposition.[3]
No Compound Eluting - Solvent Polarity is too Low: The eluent is not strong enough to move the compound down the column. - Compound is Insoluble in the Mobile Phase: The selected solvent system may not be a good solvent for your compound.- Increase Solvent Polarity: Gradually increase the proportion of the polar solvent. If using 100% hexanes, start adding ethyl acetate. - Check Solubility: Ensure your compound is soluble in the chosen mobile phase. If not, a different solvent system is required.

Frequently Asked Questions (FAQs)

Q1: Should I use gravity chromatography or flash chromatography?

A: For nitrobiphenyl aldehydes, flash chromatography is generally recommended.[3] The increased speed reduces the risk of compound degradation on the silica gel and often provides better separation.[3]

Q2: How do I choose between dry loading and liquid loading?

A: If your compound is highly soluble in the initial mobile phase, liquid loading is acceptable. However, for better resolution, especially with compounds that are not very soluble in the initial eluent, dry loading is preferred. To dry load, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Q3: Can I use a gradient elution?

A: Yes, a gradient elution is often very effective for separating complex mixtures containing nitrobiphenyl aldehydes. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound and any more polar byproducts.

Q4: My nitrobiphenyl aldehyde is one of several isomers. How can I improve their separation?

A: Separating isomers can be challenging. Here are a few strategies:

  • Use a less polar solvent system: This will increase the retention time and may improve separation.

  • Try a different stationary phase: Alumina or a modified silica gel may offer different selectivity.

  • Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.

Q5: What is the role of adding a small amount of acid or base to the solvent system?

A: For acidic compounds, adding a small amount of acetic acid can improve peak shape. For basic compounds (or to neutralize the silica gel for sensitive compounds like aldehydes), adding a small amount of triethylamine or pyridine (around 0.1%) can be beneficial.

Experimental Protocol: Purification of a Nitrobiphenyl Aldehyde

This protocol provides a general workflow for the purification of a nitrobiphenyl aldehyde using flash column chromatography.

1. Materials and Equipment:

  • Crude nitrobiphenyl aldehyde mixture

  • Silica gel (230-400 mesh for flash chromatography)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate

  • Triethylamine (optional)

  • Glass column with stopcock

  • Air or nitrogen source with a regulator for flash chromatography

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • Step 1: TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Visualize the plate under a UV lamp and identify a solvent system that gives an Rf of ~0.2-0.3 for the desired product.

  • Step 2: Column Packing:

    • Secure the column vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing.

    • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel.

  • Step 3: Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Step 4: Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using air or nitrogen to begin the elution.

    • Collect fractions in separate tubes.

    • If using a gradient, start with the low-polarity solvent system determined by TLC and gradually increase the proportion of the polar solvent.

  • Step 5: Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Step 6: Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified nitrobiphenyl aldehyde.

Column_Chromatography_Workflow

Caption: General workflow for flash column chromatography.

Conclusion

The successful purification of nitrobiphenyl aldehydes by column chromatography is an achievable goal with a systematic approach. Careful solvent selection guided by TLC, coupled with an awareness of the potential sensitivities of the aldehyde functional group, are the cornerstones of a robust purification strategy. This guide provides the foundational knowledge and practical troubleshooting advice to empower researchers to overcome the challenges associated with this specific class of compounds.

References

  • Organic Syntheses Procedure. (n.d.). 4-Biphenylcarboxaldehyde. Organic Syntheses. Available at: [Link]

  • Successful Flash Chromatography. (n.d.). Biotage. Available at: [Link]

  • Flash Column Chromatography Guide. (n.d.). Membrane Solutions. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 2'-Nitrobiphenyl-4-carbaldehyde: Method Development, Retention Time Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate analytical characterization of synthetic intermediates is a cornerstone of robust and reproducible research. 2'-Nitrobiphenyl-4-carbaldehyde, a key building block in various synthetic pathways, requires precise and reliable analytical methods for its identification and quantification. This guide provides an in-depth exploration of the High-Performance Liquid Chromatography (HPLC) analysis of 2'-Nitrobiphenyl-4-carbaldehyde, offering a detailed experimental protocol, a discussion of the factors influencing its retention time, and a comparative analysis with structurally related compounds.

Theoretical Framework: Understanding the Retention Behavior of 2'-Nitrobiphenyl-4-carbaldehyde in Reversed-Phase HPLC

The retention of a molecule in reversed-phase HPLC is primarily governed by its hydrophobicity and its interactions with the stationary and mobile phases.[1][2] For 2'-Nitrobiphenyl-4-carbaldehyde, several structural features dictate its chromatographic behavior:

  • The Biphenyl System: The two connected phenyl rings form a nonpolar, hydrophobic core, leading to strong interactions with the nonpolar stationary phase (e.g., C18).

  • The Nitro Group (-NO2): The nitro group is a polar and electron-withdrawing substituent. While it introduces some polarity, its overall effect on retention in reversed-phase chromatography is complex and can be influenced by interactions with the mobile phase and specific stationary phases.[3]

  • The Aldehyde Group (-CHO): The aldehyde functionality adds polarity to the molecule and can participate in hydrogen bonding, potentially influencing its interaction with the mobile phase, especially when using protic solvents like methanol.

The interplay of these functional groups determines the overall polarity and, consequently, the retention time of the molecule. A more hydrophobic molecule will have a longer retention time, as it will have a stronger affinity for the stationary phase.

Experimental Protocol: A Validated HPLC Method for 2'-Nitrobiphenyl-4-carbaldehyde

This section details a robust and self-validating HPLC method for the analysis of 2'-Nitrobiphenyl-4-carbaldehyde. The choice of each parameter is explained to provide a clear understanding of the method's rationale.

Instrumentation and Consumables:
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and proven performance in separating aromatic compounds.[4]

  • Vials: Use amber glass vials to protect the analyte from potential photodegradation.

  • Syringe Filters: 0.45 µm PTFE syringe filters are recommended for sample clarification to prevent column clogging.[4]

Reagents and Sample Preparation:
  • Solvents: HPLC grade acetonitrile and water are required.

  • Standard Preparation: Accurately weigh approximately 10 mg of 2'-Nitrobiphenyl-4-carbaldehyde and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. From this stock, prepare a working standard of a suitable concentration (e.g., 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: For reaction mixtures or formulated products, dissolve a known amount of the sample in acetonitrile. Further dilute with the mobile phase to bring the expected concentration of the analyte within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:
ParameterRecommended SettingRationale
Mobile Phase Acetonitrile:Water (60:40, v/v)This composition provides a good balance of solvent strength to achieve a reasonable retention time and good separation from potential impurities. Acetonitrile is often preferred for aromatic compounds due to potential π-π interactions.[1][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, ensuring efficient separation and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and effective temperature for this type of analysis.
Injection Volume 10 µLA typical injection volume that provides good sensitivity without overloading the column.
Detection Wavelength 254 nmAromatic compounds with nitro groups generally exhibit strong UV absorbance at or around 254 nm, providing high sensitivity.[4]
Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare 2'-Nitrobiphenyl-4-carbaldehyde Standard Solution filter_standard Filter Standard with 0.45 µm PTFE Syringe Filter prep_standard->filter_standard prep_sample Prepare Sample Solution filter_sample Filter Sample with 0.45 µm PTFE Syringe Filter prep_sample->filter_sample inject_sample Inject Sample/Standard filter_standard->inject_sample filter_sample->inject_sample hplc_system HPLC System with C18 Column data_acquisition Data Acquisition hplc_system->data_acquisition set_conditions Set Chromatographic Conditions: Mobile Phase: ACN:H2O (60:40) Flow Rate: 1.0 mL/min Temperature: 30 °C Detection: 254 nm set_conditions->hplc_system inject_sample->hplc_system analyze_chromatogram Analyze Chromatogram data_acquisition->analyze_chromatogram determine_rt Determine Retention Time (RT) analyze_chromatogram->determine_rt quantify Quantify Analyte analyze_chromatogram->quantify

Caption: Workflow for the HPLC analysis of 2'-Nitrobiphenyl-4-carbaldehyde.

Comparative Analysis: Retention Time in Context

While a specific retention time for 2'-Nitrobiphenyl-4-carbaldehyde is dependent on the exact HPLC system and conditions, we can make educated comparisons to other relevant compounds based on their structural properties.

CompoundStructureExpected Retention Behavior vs. 2'-Nitrobiphenyl-4-carbaldehydeRationale
Biphenyl Two Phenyl RingsShorter Retention TimeLacks the polar nitro and aldehyde groups, making it less retained on a reversed-phase column under the same conditions.
4-Nitrobiphenyl Biphenyl with a Nitro GroupShorter Retention TimeThe absence of the aldehyde group makes it slightly less polar and likely to elute earlier.
4-Biphenylcarboxaldehyde Biphenyl with an Aldehyde GroupShorter Retention TimeThe absence of the electron-withdrawing and polar nitro group will likely lead to a shorter retention time.
2,2'-Dinitrobiphenyl Biphenyl with Two Nitro GroupsLonger Retention TimeThe presence of two nitro groups increases the overall polarity but also the molecular weight and potential for interactions, which could lead to a longer retention time depending on the specific interactions with the stationary phase.
Factors Influencing Retention Time and Selectivity:
  • Mobile Phase Composition: Increasing the percentage of the organic modifier (acetonitrile) will decrease the retention time of all compounds. Fine-tuning the acetonitrile/water ratio is a key step in method optimization to achieve the desired separation.

  • Stationary Phase Chemistry: While C18 is a good starting point, other stationary phases could offer different selectivity. For instance, a phenyl-hexyl column could provide enhanced retention for aromatic compounds due to π-π interactions between the stationary phase and the biphenyl system.[6][7]

  • pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase is a critical parameter.[2] However, since 2'-Nitrobiphenyl-4-carbaldehyde is a neutral molecule, the mobile phase pH is not expected to have a significant impact on its retention time.

Logical Relationship Diagram:

Retention_Factors cluster_properties Molecular Properties cluster_hplc_params HPLC Parameters Analyte 2'-Nitrobiphenyl-4-carbaldehyde Properties Hydrophobicity Hydrophobicity (Biphenyl Core) Analyte->Hydrophobicity Polarity Polarity (Nitro & Aldehyde Groups) Analyte->Polarity RetentionTime Retention Time Hydrophobicity->RetentionTime Increases Polarity->RetentionTime Decreases MobilePhase Mobile Phase Composition (% Organic) MobilePhase->RetentionTime Decreases with more organic StationaryPhase Stationary Phase (e.g., C18, Phenyl) StationaryPhase->RetentionTime Influences Selectivity Temperature Temperature Temperature->RetentionTime Generally Decreases

Caption: Factors influencing the HPLC retention time of 2'-Nitrobiphenyl-4-carbaldehyde.

Conclusion

This guide provides a comprehensive framework for the HPLC analysis of 2'-Nitrobiphenyl-4-carbaldehyde. By understanding the fundamental principles of reversed-phase chromatography and the specific structural features of the analyte, researchers can develop and validate a robust analytical method. The provided experimental protocol serves as an excellent starting point for method development, and the comparative analysis offers valuable context for interpreting chromatographic data. Adherence to these principles will ensure the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Bareš, J., et al. (2013). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. International Journal of Electrochemical Science, 8, 10384-10396. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • Piveteau, S., et al. (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Tóth, T., et al. (2009). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Acta Pharmaceutica Hungarica, 79(3), 109-115. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Subramanian, G., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. Available at: [Link]

  • Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5143. Available at: [Link]

  • HELIX Chromatography. (2022). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • David, V., & Ionescu, C. (2009). Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie, 54(6), 461-466.
  • Dzengel, J., et al. (2000). HPLC Retention Times of Intermediates and Model Compounds. ResearchGate. Available at: [Link]

  • OSHA. (1994). 4-Nitrodiphenyl. Method no. PV2082. Retrieved from [Link]

  • PubChem. (n.d.). 4'-nitrobiphenyl-4-carboxaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

  • Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 376-383.
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A Comparative Spectroscopic Guide to Biphenyl and Nitrobiphenyl Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth, comparative analysis of the spectral properties of biphenyl carbaldehydes and their nitrated derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the underlying electronic and structural factors that give rise to distinct spectroscopic signatures in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) analyses. By understanding these differences, researchers can more effectively elucidate structures, confirm synthetic outcomes, and characterize novel compounds in these important molecular classes.

Core Structural and Electronic Differences

The fundamental distinction between a biphenyl carbaldehyde and a nitrobiphenyl carbaldehyde is the introduction of a nitro (–NO₂) group onto the aromatic framework. While the biphenyl carbaldehyde structure features two phenyl rings and an aldehyde (–CHO) functional group, the nitrated analogue incorporates a potent electronic modifier.

  • Biphenyl Carbaldehyde : The electronic properties are primarily dictated by the biphenyl π-system and the electron-withdrawing nature of the aldehyde group.

  • Nitrobiphenyl Carbaldehyde : This structure contains two electron-withdrawing groups. The nitro group is one of the strongest deactivating groups, pulling electron density from the aromatic system through both inductive and resonance effects. This has profound consequences for the molecule's electronic transitions, bond vibrational energies, and the chemical environment of its nuclei.

G cluster_0 Biphenyl Carbaldehyde cluster_1 Nitrobiphenyl Carbaldehyde BPC General Structure: Biphenyl Carbaldehyde - Aldehyde (-CHO): Electron-withdrawing - Biphenyl system: Extended π-conjugation NBPC General Structure: Nitrobiphenyl Carbaldehyde - Aldehyde (-CHO): Electron-withdrawing - Nitro (-NO₂): Strongly electron-withdrawing - Enhanced polarization of π-system BPC->NBPC Addition of -NO₂ Group

Caption: Logical relationship between the two compound classes.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light, which promotes electrons to higher energy orbitals.[1][2] The key differences arise from how the nitro group alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mechanistic Insights

In aromatic aldehydes, the primary electronic transitions are π → π* (from the aromatic π-system) and n → π* (involving the non-bonding electrons on the carbonyl oxygen).[3][4][5] The biphenyl system already provides an extended conjugated system, resulting in a characteristic absorption maximum (λmax).[6]

The introduction of a nitro group does two things:

  • Introduces New Transitions : The nitro group is a chromophore itself and introduces its own n → π* and π → π* transitions.[3][4]

  • Causes a Bathochromic Shift : As a powerful electron-withdrawing group, the –NO₂ group extends the conjugation of the entire system. This lowers the energy of the LUMO, reducing the HOMO-LUMO gap. Consequently, less energy (a longer wavelength of light) is required for the π → π* transition, resulting in a "red shift" (bathochromic shift) of the primary absorption band compared to the non-nitrated analogue.[7]

Comparative Experimental Data
CompoundKey TransitionTypical λmax (nm)Reference
Biphenylπ → π~247 nm[6][8][9]
Nitrobenzaldehydesπ → π (NO₂/ring)~250 nm[3][4]
n → π* (NO₂/CHO)~300-350 nm (weak)[3][4][10]

Note: Data for nitrobiphenyl carbaldehydes will show similar trends, often with further shifts due to the extended biphenyl conjugation.

Experimental Protocol: UV-Vis Spectrum Acquisition

G A Sample Prep: Dissolve ~1-5 mg in UV-grade solvent (e.g., Ethanol) B Blank Measurement: Fill quartz cuvette with solvent only. Record baseline spectrum. A->B Step 1 C Sample Measurement: Fill cuvette with sample solution. Record absorbance spectrum. B->C Step 2 D Data Analysis: Identify λmax values and calculate molar absorptivity (ε). C->D Step 3

Caption: Workflow for UV-Vis Spectroscopy.

Detailed Steps:

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane) that does not absorb in the region of interest.[11] The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup : Use a dual-beam spectrophotometer.[12] Set the desired wavelength range (e.g., 200-400 nm).

  • Baseline Correction : Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument.[12][13]

  • Sample Analysis : Replace the solvent in the sample cuvette with your sample solution. Acquire the absorption spectrum.[11] The resulting plot of absorbance versus wavelength will reveal the λmax values.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[14] The key spectral difference is the unambiguous presence of strong N–O stretching bands in the nitrobiphenyl carbaldehydes.

Mechanistic Insights

Both compound classes will display characteristic peaks for the aldehyde and aromatic rings.

  • Aldehyde C=O Stretch : Found in the 1740-1685 cm⁻¹ region. Conjugation to the aromatic ring lowers this frequency.[15][16]

  • Aldehyde C-H Stretch : Two weak but sharp peaks around 2850 cm⁻¹ and 2750 cm⁻¹.

  • Aromatic C=C Stretch : Multiple bands in the 1600-1450 cm⁻¹ region.

The diagnostic feature for nitrobiphenyl carbaldehydes is the nitro group vibrations :

  • Asymmetric N–O Stretch : A very strong and sharp absorption between 1550-1475 cm⁻¹.

  • Symmetric N–O Stretch : A strong absorption between 1360-1290 cm⁻¹.[17][18]

The presence of these two intense bands in the IR spectrum is definitive evidence of a nitro group.

Comparative Experimental Data
Functional GroupVibration ModeBiphenyl Carbaldehyde (cm⁻¹)Nitrobiphenyl Carbaldehyde (cm⁻¹)
AldehydeC=O Stretch~1705 - 1690~1710 - 1695
NitroN–O Asymmetric Stretch Absent~1530
NitroN–O Symmetric Stretch Absent~1350
AromaticC=C Stretch~1600, ~1480~1600, ~1475
Experimental Protocol: Thin Solid Film IR

G A Dissolution: Dissolve ~10-20 mg of solid in a few drops of volatile solvent (e.g., CH₂Cl₂). B Deposition: Place one drop of the solution onto a salt plate (NaCl or KBr). A->B Step 1 C Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film. B->C Step 2 D Acquisition: Place the plate in the spectrometer and acquire the IR spectrum. C->D Step 3

Caption: Workflow for Solid Sample IR Spectroscopy.

Detailed Steps:

  • Sample Preparation : Place approximately 10-50 mg of the solid sample into a small vial.[19] Add a few drops of a volatile solvent like methylene chloride or acetone to fully dissolve the solid.[19]

  • Film Casting : Using a pipette, transfer a single drop of the concentrated solution onto the surface of a clean, dry salt plate (KBr or NaCl).[19]

  • Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound will remain on the plate.[19] If the resulting peaks are too weak, another drop can be added and dried.

  • Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[20] The electron-withdrawing nitro group causes significant deshielding effects, leading to predictable downfield shifts for nearby nuclei.

Mechanistic Insights

¹H NMR:

  • Aldehydic Proton (–CHO) : This is a highly diagnostic singlet, appearing far downfield between 9-10 ppm due to the magnetic anisotropy of the carbonyl group.[15][16] Its position is not drastically different between the two classes, but its environment is.

  • Aromatic Protons : These appear in the 7-8.5 ppm region. In nitrobiphenyl carbaldehydes, protons on the nitro-substituted ring, particularly those ortho to the –NO₂ group, are strongly deshielded and will appear at a higher chemical shift (further downfield) than any proton in the parent biphenyl carbaldehyde.

¹³C NMR:

  • Carbonyl Carbon (–CHO) : This carbon is highly deshielded and appears around 190-192 ppm.

  • Aromatic Carbons : The carbon directly attached to the nitro group (the ipso-carbon) is significantly deshielded. The electron-withdrawing effect also influences the chemical shifts of other carbons within the same ring.

Comparative Experimental Data
Compound/Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
[1,1'-Biphenyl]-4-carbaldehyde
Aldehyde H~10.04~191.1[21][22]
Aromatic H~7.4 - 7.9~127 - 147[21][23]
2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
Aldehyde H~10.03~191 (estimated)[24]
Aromatic H (non-nitrated ring)~7.4 - 7.9~129 - 138 (estimated)[24]
Aromatic H (nitrated ring)~7.5 - 7.9 (shifted downfield)~124 - 149 (estimated)[24]
Experimental Protocol: NMR Sample Preparation

G A Weigh Sample: ¹H: 5-25 mg ¹³C: 50-100 mg B Dissolve: Add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) with TMS. A->B Step 1 C Transfer: Transfer the clear solution to a clean NMR tube. B->C Step 2 D Acquire Spectrum: Insert tube into the spectrometer and run the experiment. C->D Step 3

Caption: Workflow for NMR Sample Preparation.

Detailed Steps:

  • Weigh Sample : Accurately weigh the required amount of the compound. For a routine ¹H NMR, 5-25 mg is sufficient, while a ¹³C NMR typically requires more material (50-100 mg) due to the lower natural abundance of the ¹³C isotope.[25][26]

  • Dissolve : In a small vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[26] The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration.

  • Transfer : Once the solid is fully dissolved, transfer the solution into a clean, dry NMR tube using a pipette.[26] Ensure no solid particles are transferred, as they can degrade the quality of the spectrum.

  • Acquisition : Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the data.

Conclusion

The spectroscopic analysis of biphenyl carbaldehydes and their nitrated analogues reveals a clear and consistent set of differences driven by the powerful electron-withdrawing nature of the nitro group.

  • In UV-Vis spectroscopy , the nitro group induces a bathochromic (red) shift in the primary π → π* absorption band.

  • In IR spectroscopy , the presence of a nitro group is unequivocally confirmed by two strong, characteristic absorption bands for the asymmetric and symmetric N–O stretches.

  • In NMR spectroscopy , the nitro group causes a significant downfield (deshielding) shift for adjacent protons and carbons, providing crucial information about its position on the biphenyl framework.

By leveraging these complementary techniques, researchers can confidently distinguish between these two classes of compounds, verify substitution patterns, and build a comprehensive understanding of their molecular structure and electronic properties.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Nagano, Y., Furukawa, M., & Takahashi, H. (2015). Structural Study of Various Substituted Biphenyls and Their Radical Anions Based on Time-Resolved Resonance Raman Spectroscopy Combined with Pulse Radiolysis. The Journal of Physical Chemistry A, 119(1), 13-20. Retrieved from [Link]

  • Gordon, M. L., et al. (2005). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A, 109(48), 10585–10592. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 33(9), 985-992. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Spectra and physical data. Retrieved from [Link]

  • Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

  • Kotur, M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13, 4426-4433. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Kotur, M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13, 4426-4433. Retrieved from [Link]

  • Supporting Information. (n.d.). [Supporting information for a scientific article]. Retrieved from [Link]

  • Supporting Information. (n.d.). An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions Using Low Level of Palladium Loadings. Retrieved from [Link]

  • Bolognesi, A., et al. (2005). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. New Journal of Chemistry, 29, 1438-1446. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Simulators for Teaching Limited. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • ResearchGate. (2025). A DFT analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxaldehyde. Retrieved from [Link]

  • Elixir International Journal. (2012). Vibrational spectral investigation of nitrofurazone. Retrieved from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • University of Georgia. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Cain, B. F., et al. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. Applied Spectroscopy, 47(1), 81-86. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • Trivedi, M. K., et al. (2019). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Quantum Chemistry and Molecular Spectroscopy, 3(1), 1-8. Retrieved from [Link]

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  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. Retrieved from [Link]

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  • ResearchGate. (n.d.). The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2'-Nitrobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2'-Nitrobiphenyl-4-carbaldehyde. As a niche chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is synthesized from the hazard profiles of structurally analogous compounds, including nitrobiphenyls and aromatic aldehydes, to establish a robust and cautious disposal protocol. Our primary objective is to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Researchers and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full adherence to local, state, and federal regulations.[1]

Hazard Profile and Risk Assessment: A Cautious Approach

Given the presence of an aromatic nitro group and an aldehyde functional group on a biphenyl backbone, 2'-Nitrobiphenyl-4-carbaldehyde must be handled as a hazardous substance. The hazard profile is inferred from related compounds, which consistently indicate risks of irritation, toxicity, and potential environmental harm.

Table 1: Comparative Hazard Data of Structurally Related Compounds

CompoundCAS NumberGHS Hazard Statements
2-Nitrobiphenyl 86-00-0May cause respiratory irritation; Causes skin and serious eye irritation.[2]
4-Nitrobiphenyl 92-93-3Harmful if swallowed; May cause cancer.[3]
Biphenyl-4-carboxaldehyde 3218-36-8May be harmful if swallowed.[4][5]
General Aromatic Nitro Compounds N/AOften toxic, may cause genetic defects, and are toxic to aquatic life with long-lasting effects.[1]

Based on this data, it is imperative to treat 2'-Nitrobiphenyl-4-carbaldehyde as a substance that is, at minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested.[6] Its environmental persistence and toxicity must also be assumed.

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental release.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Employ proper glove removal technique to avoid skin contact.

  • Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact.[7]

Handling and Storage
  • Ventilation : All handling of 2'-Nitrobiphenyl-4-carbaldehyde, both in its pure form and in solution, must occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Storage : Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][8]

The Disposal Workflow: A Step-by-Step Guide

Disposal of 2'-Nitrobiphenyl-4-carbaldehyde is a multi-step process that requires careful segregation, labeling, and coordination with your institution's safety office. Do not dispose of this chemical down the drain or in regular trash.[10]

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing 2'-Nitrobiphenyl-4-carbaldehyde.

  • Isolate the Waste : Collect all materials (e.g., contaminated filter paper, reaction residues, contaminated vials) in a dedicated hazardous waste container.

  • Avoid Mixing : Do not mix this waste with other waste streams like non-halogenated solvents, aqueous waste, or sharps. Incompatible mixtures can create additional hazards or complicate the final disposal process.[1]

Step 2: Container Selection and Labeling
  • Container : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[1] Ensure the container is in good condition.

  • Labeling : The container must be labeled immediately with the words "Hazardous Waste."[1] The label must include:

    • The full chemical name: "2'-Nitrobiphenyl-4-carbaldehyde" and any other constituents.

    • The approximate concentration and volume.

    • The date of accumulation.

    • Appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).[1]

Step 3: On-Site Accumulation
  • Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel.[1]

  • Conditions : The SAA should be in a well-ventilated area, away from sources of ignition or incompatible chemicals.[8] Keep the container closed at all times except when adding waste.[1]

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1] Do not transport hazardous waste yourself.[11]

  • Professional Disposal : The EHS department will coordinate with a licensed hazardous waste contractor for pickup. The most probable disposal method for this class of compound is high-temperature incineration in a specialized facility equipped with emission control systems to neutralize harmful gases.[1]

Below is a diagram outlining the complete disposal workflow.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures A Waste Generation (2'-Nitrobiphenyl-4-carbaldehyde) B Segregate into Dedicated Hazardous Waste Container A->B C Securely Cap & Label Container - Full Chemical Name - Hazards & Date B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Container Full or Disposal Needed? D->E E->D No F Contact Institutional EHS Office (Environmental Health & Safety) E->F Yes G EHS Schedules Pickup with Licensed Disposal Contractor F->G H Final Disposal (e.g., High-Temperature Incineration) G->H

Caption: Disposal workflow for 2'-Nitrobiphenyl-4-carbaldehyde.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response
  • Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment : Prevent the spill from entering drains or waterways.[8]

  • Cleanup : For a small spill of the solid material, carefully sweep or scoop it up and place it into a suitable, labeled container for disposal.[4][12] Avoid generating dust.[4][5] Use appropriate PPE throughout the cleanup process.

  • Reporting : Report the incident to your laboratory supervisor and EHS department.

Accidental Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7]

  • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.[9]

References

  • SAFETY DATA SHEET - Biphenyl-4-carboxaldehyde. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 4-Nitrobiphenyl. Chem Service. [Link]

  • SAFETY DATA SHEET - 3-Nitrobiphenyl. Thermo Fisher Scientific. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Material Safety Data Sheet - 2-Nitrobiphenyl, 97%. Cole-Parmer. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Personal protective equipment for handling 2'-Nitrobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2'-Nitrobiphenyl-4-carbaldehyde CAS: 169188-17-4 Role: Senior Application Scientist

Strategic Safety Overview: The Hazard Profile

Handling 2'-Nitrobiphenyl-4-carbaldehyde requires a nuanced understanding of its dual-functional nature. As a Senior Application Scientist, I advise researchers to look beyond the generic "Irritant" label. You are managing two distinct reactive moieties on a biphenyl core:

  • The Aldehyde (-CHO): Highly electrophilic. It poses a risk of chemical sensitization and is a potent mucous membrane irritant. Aldehydes can cross-link proteins, leading to contact dermatitis.

  • The Nitro Group (-NO₂): While the biphenyl scaffold provides stability, nitro-aromatics are redox-active. They can be energetic upon heating and often carry silent toxicity risks (e.g., methemoglobinemia potential upon significant absorption, though less likely with this specific isomer than simple nitrobenzene).

The Core Risk: The primary vector of exposure for this solid is dust inhalation during weighing and dermal absorption during solution-phase transfer.

The PPE Matrix: Defense in Depth

Standard laboratory PPE is often insufficient for aromatic aldehydes due to permeation risks. Use this matrix to select your gear.

ComponentStandard RequirementSenior Scientist Recommendation (Best Practice) Technical Rationale
Hand Protection Nitrile Gloves (4 mil)Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) or LaminateAromatic aldehydes can degrade thin nitrile rubber rapidly. Double gloving creates a sacrificial layer. If handling in halogenated solvents (DCM), use Silver Shield (Laminate) liners.
Eye Protection Safety GlassesChemical Splash Goggles (Vented)Fine powders drift. Safety glasses leave gaps. Goggles seal the orbital area against dust ingress and accidental splashes.
Respiratory Fume HoodFume Hood + N95 (if outside hood)The LC50 for this specific dust is not well-characterized; assume high toxicity. Engineering controls (Hood) are primary; respirators are secondary.
Body Lab CoatPoly-Cotton Coat + Tyvek Sleeves Nitro-compounds stain skin and clothing yellow/orange and are difficult to remove. Disposable sleeves prevent cuff contamination.

Operational Protocol: Step-by-Step Handling

This protocol minimizes static discharge (nitro-risk) and aerosolization (aldehyde-risk).

Phase A: Preparation & Weighing
  • Static Control: Nitro-biphenyls can be static-prone. Use an anti-static gun on the weighing boat before adding the solid.

  • Containment: Perform all weighing inside a chemical fume hood. If the balance is external, use a powder containment enclosure or a pyramid bag.

  • Tooling: Use disposable anti-static spatulas. Avoid metal-on-metal scraping if the compound is dry and crystalline.

Phase B: Reaction Setup (Solution Phase)
  • Solvent Choice: When dissolving (typically in THF, DCM, or Toluene), add solvent slowly to the solid to prevent "puffing" of dry powder.

  • Glove Discipline: Immediately change outer gloves if a splash occurs.[1] Aldehydes permeate nitrile in minutes, often without visible degradation.

Phase C: Cleanup & Deactivation
  • Spill Management: Do not dry sweep. Cover powder spills with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

  • Glassware Cleaning: Rinse glassware with acetone inside the hood before moving to the sink. Nitro-residues are persistent; a base bath (KOH/Isopropanol) is effective for final cleaning but ensures no acidic acetone residue remains (safety incompatibility).

Visualizing the Safety Logic

Figure 1: PPE Decision Logic

This decision tree helps you select the correct glove material based on your solvent system, which is the carrier for the 2'-Nitrobiphenyl-4-carbaldehyde.

PPE_Decision_Tree Start Handling 2'-Nitrobiphenyl-4-carbaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution PPE_Solid PPE: Nitrile (Double) + Goggles + Fume Hood Solid->PPE_Solid Dust Hazard SolventCheck Check Solvent Type Solution->SolventCheck Standard Standard Solvents (Ethanol, Toluene) SolventCheck->Standard Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated PPE_Standard PPE: Nitrile (Double) Change every 15 mins Standard->PPE_Standard Permeation Risk PPE_Halo PPE: Silver Shield / Laminate under Nitrile Halogenated->PPE_Halo High Permeation

Caption: Decision logic for selecting glove materials based on the carrier solvent and physical state.

Figure 2: Operational Workflow

A self-validating workflow to ensure containment from storage to disposal.

Handling_Workflow cluster_safety Critical Control Points Storage 1. Storage Check (Cool, Dry, Inert Gas) Weighing 2. Weighing (Anti-static, Fume Hood) Storage->Weighing Transfer Container Dissolution 3. Dissolution (Add solvent to solid) Weighing->Dissolution Prevent Dust Reaction 4. Reaction (Closed Vessel) Dissolution->Reaction Inert Atmosphere Waste 5. Waste Disposal (Segregate: Non-Halogenated Organic) Reaction->Waste Quench First

Caption: Operational workflow emphasizing the critical control points where exposure risk is highest.

Disposal & Emergency Response

Disposal Protocol
  • Classification: Segregate as Organic Waste .

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong reducing agents (e.g., Lithium Aluminum Hydride) in the waste stream without prior quenching. The nitro/aldehyde combination can be energetic under forcing conditions.

  • Labeling: Clearly mark waste tags with "Toxic," "Irritant," and "Aldehyde."

Emergency Procedures
  • Eye Contact: Flush immediately for 15 minutes .[2][3] Do not rely on a 5-second rinse; aldehydes adhere to corneal tissue.

  • Skin Contact: Wash with soap and copious water.[2][4][5][6][7][8][9] If the skin turns yellow (nitro-staining), do not scrub abrasively; this increases absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is required to check for delayed pulmonary edema or sensitization.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.